3-Hydroxyfluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUBSZGNXLNTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047540 | |
| Record name | 3-Hydroxyfluorene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-67-8 | |
| Record name | Fluoren-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoren-3-ol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51318 | |
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| Record name | 3-Hydroxyfluorene | |
| Source | EPA DSSTox | |
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| Record name | 3-Hydroxyfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUOREN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O4H0G6RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxyfluorene: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyfluorene is a hydroxylated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). As a metabolite of fluorene, it serves as a crucial biomarker for assessing exposure to PAHs, which are environmental pollutants of significant concern.[1] Beyond its role as a biomarker, this compound and its derivatives are of growing interest in medicinal chemistry and material science due to their unique chemical structure and biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of this compound, tailored for a scientific audience.
Chemical Structure and Properties
This compound, with the IUPAC name 9H-fluoren-3-ol, possesses a core fluorene structure with a hydroxyl group substituted at the C3 position.[2][3][4][5] This substitution significantly influences its physicochemical and biological properties compared to the parent fluorene molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6344-67-8 | [6][7] |
| Molecular Formula | C₁₃H₁₀O | [6][7] |
| Molecular Weight | 182.22 g/mol | [6][7] |
| Melting Point | 138-140 °C | [6] |
| Appearance | White to pale red solid | [6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |
| Predicted logP | 3.5 | [8] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum of this compound derivatives typically shows a characteristic singlet for the phenolic hydroxyl proton (around δ 11.3-11.5 ppm, depending on the derivative), along with aromatic protons in the region of δ 7.0-8.3 ppm. The methylene protons of the fluorene ring system appear as a singlet around δ 3.5 ppm. |
| ¹³C NMR | The carbon NMR spectrum of this compound derivatives displays signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The methylene carbon of the fluorene backbone is typically observed around δ 36.5 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a broad O-H stretching vibration in the region of 3200-3500 cm⁻¹, indicative of the hydroxyl group. Aromatic C-H stretching is observed around 3030 cm⁻¹, and C=C stretching vibrations of the aromatic rings are seen in the 1500-1700 cm⁻¹ region. |
| Mass Spectrometry (MS) | The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values for various adducts have been calculated. For example, the predicted CCS for the [M+H]⁺ ion is 136.1 Ų.[8] |
Synthesis of this compound Derivatives
Several synthetic routes to this compound and its derivatives have been developed. Two prominent methods are highlighted below.
Divergent Synthesis from ortho-Alkynylarylketones
A versatile method for the synthesis of this compound derivatives starts from ortho-alkynylarylketones. This approach involves an iodine-mediated cyclization to form an indenone precursor. This intermediate can then be converted to the corresponding this compound product under basic conditions. This divergent method allows for the synthesis of a variety of substituted 3-hydroxyfluorenes in moderate to good yields.[9]
Synthesis via Michael Addition and Robinson Annulation
Another effective strategy involves the Michael addition of an acetoacetate derivative to a 2-benzylideneindan-1-one, followed by a Robinson annulation and subsequent aromatization. This sequential reaction can be performed in a two-step process to yield 3-hydroxy-9H-fluorene-2-carboxylates.[2]
Experimental Protocols
General Procedure for the Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate
This protocol is adapted from the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates.[2]
Materials:
-
2-Benzylidene-1-indanone
-
Ethyl acetoacetate
-
Potassium t-butoxide (t-BuOK)
-
Toluene
-
Saturated NH₄Cl aqueous solution
-
Ethyl acetate
-
Dioxane
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Oxygen
Procedure:
-
A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate, and t-BuOK (0.5 mmol) in toluene (5 mL) is heated at 80 °C for 24 hours.
-
After cooling, the reaction mixture is quenched with a saturated NH₄Cl aqueous solution and extracted with ethyl acetate (3 x 5 mL).
-
The organic layers are combined and concentrated under reduced pressure.
-
The residue is re-dissolved in dioxane (5 mL).
-
DDQ (0.55 mmol) is added, and the resulting mixture is heated at 100 °C under an oxygen atmosphere for another 24 hours.
-
The reaction mixture is filtered to remove any insoluble solids, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate.
Yeast Estrogen Screen (YES) Assay Protocol
This protocol is a generalized procedure for assessing the estrogenic activity of a test compound like this compound.[1][10][11][12][13]
Materials:
-
Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ).
-
Assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
-
96-well microtiter plates.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., 17β-estradiol).
-
Solvent control.
Procedure:
-
Prepare a yeast inoculum in the appropriate growth medium and incubate until it reaches the logarithmic growth phase.
-
Prepare serial dilutions of the test compound, positive control, and solvent control.
-
Add the yeast suspension to the wells of a 96-well plate.
-
Add the different concentrations of the test compound, positive control, and solvent control to the respective wells.
-
Incubate the plate at an appropriate temperature (e.g., 31-34 °C) for a specified period (e.g., 18-52 hours).[11][12]
-
After incubation, measure the absorbance of the wells at a specific wavelength to quantify the color change resulting from the enzymatic activity of the reporter gene product.
-
Assess cell growth by measuring the optical density at 690 nm before adding a lysis buffer if an accelerated protocol is used.[11]
-
Calculate the estrogenic activity based on the dose-response curve of the test compound compared to the positive control.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay Protocol
This is a general protocol for determining the binding affinity of a test compound to the AhR.[14]
Materials:
-
Cytosolic extracts containing the Aryl Hydrocarbon Receptor (AhR).
-
Radiolabeled ligand (e.g., [³H]TCDD).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled competitor).
-
Assay buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cytosolic extracts from a suitable source (e.g., rat liver).
-
In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the cytosolic extract.
-
To these tubes, add increasing concentrations of the unlabeled test compound (this compound).
-
Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of an unlabeled competitor (non-specific binding).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite assay.
-
Quantify the amount of bound radioligand in each tube using liquid scintillation counting.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the binding affinity (Ki).
Biological Interactions and Signaling Pathways
This compound, as a metabolite of fluorene, is implicated in biological pathways associated with the metabolism of xenobiotics. The primary pathway involves the Aryl Hydrocarbon Receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
PAHs like fluorene and their metabolites can act as ligands for the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding Phase I and Phase II metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1).
References
- 1. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 2. This compound | C13H10O | CID 96088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 5. graphviz.org [graphviz.org]
- 6. This compound CAS#: 6344-67-8 [m.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0059802) [hmdb.ca]
- 8. PubChemLite - this compound (C13H10O) [pubchemlite.lcsb.uni.lu]
- 9. 3-Hydroxy-9h-fluoren-9-one | C13H8O2 | CID 245128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 11. xenometrix.ch [xenometrix.ch]
- 12. ftb.com.hr [ftb.com.hr]
- 13. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]
- 14. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 3-Hydroxyfluorene: A Technical Guide
Abstract
3-Hydroxyfluorene (C₁₃H₁₀O) is a hydroxylated polycyclic aromatic hydrocarbon (PAH) belonging to the fluorene class of compounds.[1][2][3] Initially identified as a significant metabolite of fluorene, it has become a critical biomarker for assessing human exposure to PAHs.[4] This guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, focusing on methodologies, experimental protocols, and quantitative data. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of this compound's chemistry.
Discovery and Significance
The discovery of this compound is intrinsically linked to the study of fluorene metabolism in biological systems.[4] Fluorene, a component of fossil fuels and a product of incomplete organic combustion, is a widespread environmental pollutant.[4] When living organisms are exposed to fluorene, it is metabolized into various hydroxylated derivatives, with this compound being a prominent product.[4] Consequently, its detection and quantification in biological samples, particularly urine, serve as a reliable biomarker for assessing exposure to fluorene and the broader class of PAHs.[4] Beyond its role in toxicology and environmental science, the fluorene nucleus is a valuable scaffold in medicinal chemistry, appearing in numerous bioactive compounds, which drives interest in the synthesis of its derivatives.[4][5]
Synthetic Methodologies
The targeted synthesis of this compound and its derivatives has been approached through several strategic pathways. The most prominent methods involve the construction of the fluorene core from acyclic or partially cyclized precursors. This guide details two major, contemporary synthetic strategies.
Synthesis from 2-Benzylideneindan-1-one
A robust method for preparing 3-hydroxy-9H-fluorene-2-carboxylates involves a sequence initiated by the Michael addition of an acetoacetate to a 2-benzylideneindan-1-one substrate. This is followed by an intramolecular Robinson annulation and a final aromatization step to yield the fluorene core.[5] This sequential reaction can be performed in a single pot, providing the desired products in reasonable yields.[5] The final aromatization is typically achieved through oxidation, for instance with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[4]
Divergent Synthesis from ortho-Alkynylarylketones
A divergent and metal-free approach utilizes ortho-alkynylarylketones as starting materials.[6][7] An iodine-mediated cyclization of the substrate regioselectively generates a key indenone intermediate.[4][6] This common precursor can then be directed towards different products based on the reaction conditions.[6] Treatment of the indenone intermediate under basic conditions induces an intramolecular aldol condensation, which, after dehydration and isomerization, yields the this compound scaffold.[6] This method is valued for its broad substrate scope and tolerance of various functional groups.[6]
Data Presentation
Quantitative Yields of this compound Derivatives
The following tables summarize the yields and physical properties of various this compound derivatives synthesized via the 2-benzylideneindan-1-one method.
| Table 1: Synthesis of Ethyl 3-hydroxy-1-aryl-9H-fluorene-2-carboxylates | |||
| Aryl Substituent (at position 1) | Product | Yield (%) | Melting Point (°C) |
| 4-Fluorophenyl | 4b | 46 | 107–108 |
| 4-(Trifluoromethyl)phenyl | 4c | 58 | 160–161 |
| 4-Nitrophenyl | 4d | 59 | 209–210 |
| 4-Tolyl | 4e | 64 | 114–115 |
| 4-Methoxyphenyl | 4g | 45 | 120–121 |
| Naphthalen-1-yl | 4i | 21 | 129–130 |
| 3,4-Dimethoxyphenyl | 4k | 42 | Oil |
Data sourced from[5].
| Table 2: Synthesis of Isopropyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | ||
| Product | Yield (%) | Melting Point (°C) |
| 4l | 64 | 114–115 |
Data sourced from[5].
Spectroscopic Data
Key spectroscopic data for representative compounds are provided below.
| Table 3: Selected Spectroscopic Data for this compound Derivatives | |||
| Compound | ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | IR (KBr) ν (cm⁻¹) |
| 4b | 11.3 (s, 1H), 7.77 (d, 1H), 7.42–7.28 (m, 4H), 7.20–7.06 (m, 4H), 3.99 (q, 2H), 3.46 (s, 2H), 0.80 (t, 3H) | 171.1, 163.1, 162.3, 160.6, 147.0, 145.1, 140.1, 139.6, 137.6, 134.0, 129.4, 129.3, 128.3, 126.9, 124.9, 121.2, 114.8, 114.6, 110.1, 107.9, 60.8, 36.4, 13.0 | 3400–3200 (br, O-H), 1655 (C=O) |
| 4e | 11.5 (s, 1H), 7.82 (d, 1H), 7.49–7.18 (m, 7H), 7.04 (d, 1H), 4.06–3.90 (m, 2H), 3.46 (d, 1H), 3.31 (d, 1H), 2.04 (s, 3H), 0.74 (t, 3H) | 171.3, 162.6, 147.3, 145.2, 141.3, 140.4, 134.7, 133.6, 129.4, 128.3, 127.4, 126.9, 126.8, 125.4, 125.0, 121.2, 110.1, 107.7, 60.7, 36.3, 19.6, 12.9 | 3480–3200 (br, O-H), 1654 (C=O) |
| 4g | 11.5 (s, 1H), 7.84 (d, 1H), 7.50–7.32 (m, 7H), 7.24 (d, 2H), 4.99 (sep, 1H), 3.52 (s, 2H), 0.88 (d, 6H) | 171.4, 162.1, 158.5, 146.8, 145.2, 140.6, 140.3, 134.2, 134.1, 128.9, 128.2, 126.8, 124.9, 121.1, 113.3, 110.5, 107.5, 60.7, 55.3, 36.5, 13.1 | 3500–3200 (br, O-H), 1653 (C=O) |
Data sourced from[5].
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate (General One-Pot Procedure)
This protocol describes the direct preparation of fluorenes without the isolation of intermediates.[5]
Materials:
-
2-Benzylidene-1-indanone (0.5 mmol)
-
Ethyl acetoacetate (5 eq.)
-
Potassium tert-butoxide (t-BuOK) (1 eq.)
-
Toluene (5 mL)
-
Dioxane (5 mL)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 eq.)
-
Saturated NH₄Cl aqueous solution
-
Ethyl acetate
Procedure:
-
A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate, and t-BuOK (0.5 mmol) in toluene (5 mL) is heated at 80 °C for 24 hours.[5]
-
After cooling, the reaction mixture is quenched with a saturated NH₄Cl aqueous solution and extracted with ethyl acetate (3 x 5 mL).[5]
-
The organic layers are combined and concentrated under reduced pressure.
-
The residue is re-dissolved in dioxane (5 mL).
-
DDQ (0.55 mmol) is added, and the resulting mixture is heated at 100 °C under an oxygen atmosphere for another 24 hours.[5]
-
The reaction mixture is filtered to remove any insoluble solid, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final product.
Protocol B: Synthesis of this compound from ortho-Alkynylarylketone
This protocol outlines the divergent synthesis pathway proceeding through an indenone intermediate.[6]
Step 1: I₂-Mediated Cyclization to Indenone Intermediate
-
This step involves the reaction of an ortho-alkynylarylketone with molecular iodine to generate the indenone precursor.[6][7] This reaction proceeds under metal-free conditions.[4]
Step 2: Conversion to this compound
-
The indenone intermediate is subjected to basic conditions to induce intramolecular cyclization.
-
Optimal Conditions: To a solution of the indenone precursor in a suitable solvent, potassium carbonate (K₂CO₃) is added as the base. The reaction is carried out at room temperature or with gentle heating.[6] The optimal substrate concentration was found to be 0.11 mmol/mL.[6]
-
Upon completion, the reaction is worked up using standard aqueous extraction procedures, and the crude product is purified by chromatography to yield the this compound derivative.
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic methodologies described.
References
- 1. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0059802) [hmdb.ca]
- 3. This compound | C13H10O | CID 96088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6344-67-8 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxyfluorene (CAS 6344-67-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyfluorene, with the Chemical Abstracts Service (CAS) registry number 6344-67-8, is a hydroxylated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH).[1] This compound is of significant interest to the scientific community, primarily due to its role as a biomarker for assessing human exposure to PAHs.[1] As a metabolite of fluorene, its presence in biological samples, such as urine, provides a valuable indicator of environmental and occupational exposure to these potentially harmful compounds. Beyond its use in toxicology and environmental science, this compound and its derivatives are also explored in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological significance, and relevant experimental protocols for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 6344-67-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₀O | [2][3][4] |
| Molecular Weight | 182.22 g/mol | [2][3] |
| Melting Point | 138-140 °C | [5] |
| Appearance | White to Pale Red Solid | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [5] |
| Predicted Water Solubility | 0.053 g/L | [6] |
| Predicted logP | 3.44 - 3.45 | [6] |
| pKa (Strongest Acidic) | 9.98 | [6] |
Spectral Data
The following tables summarize the characteristic spectral data for this compound derivatives, which are useful for the identification and characterization of this class of compounds.
¹H NMR Spectral Data of a this compound Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate) [7]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.3 | s | - | OH |
| 7.77 | d | 7.3 | Ar-H |
| 7.42–7.28 | m | - | Ar-H |
| 7.20–7.06 | m | - | Ar-H |
| 3.99 | q | 7.2 | -OCH₂CH₃ |
| 3.46 | s | - | -CH₂- (fluorene ring) |
| 0.80 | t | 7.2 | -OCH₂CH₃ |
¹³C NMR Spectral Data of a this compound Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate) [7]
| Chemical Shift (δ) ppm |
| 171.1, 163.1, 162.3, 160.6, 147.0, 145.1, 140.1, 139.6, 137.6, 134.0, 129.4, 129.3, 128.3, 126.9, 124.9, 121.2, 114.8, 114.6, 110.1, 107.9, 60.8, 36.4, 13.0 |
IR Spectral Data of a this compound Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate) [7]
| Wavenumber (cm⁻¹) | Assignment |
| 3400–3200 (broad) | O–H stretch |
| 1655 | C=O stretch |
Mass Spectrometry Data (Predicted for this compound) [8]
| Adduct | m/z |
| [M+H]⁺ | 183.08045 |
| [M+Na]⁺ | 205.06239 |
| [M-H]⁻ | 181.06589 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following sections provide step-by-step protocols for key experiments.
Synthesis of this compound Derivatives
Two prominent methods for the synthesis of this compound derivatives are the "Divergent Synthesis from ortho-Alkynylarylketones" and the "Michael Reaction, Robinson Annulation, and Aromatization" pathway.
1. Divergent Synthesis from ortho-Alkynylarylketones [9][10][11]
This method provides a versatile route to 3-hydroxyfluorenes and 4-azafluorenes from a common indenone precursor.
-
Step 1: Formation of the Indenone Precursor:
-
Dissolve the starting ortho-alkynylarylketone in a suitable solvent (e.g., dichloromethane).
-
Add molecular iodine (I₂) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude indenone precursor.
-
-
Step 2: Conversion to this compound:
-
Dissolve the crude indenone precursor in a suitable solvent (e.g., methanol).
-
Add a base, such as potassium carbonate (K₂CO₃).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the this compound derivative.
-
2. Synthesis via Michael Reaction, Robinson Annulation, and Aromatization [7][12]
This sequential reaction pathway allows for the direct synthesis of 3-hydroxy-9H-fluorene-2-carboxylates.
-
Step 1: Michael Addition and Robinson Annulation:
-
To a solution of 2-benzylideneindan-1-one in a suitable solvent (e.g., dioxane), add an acetoacetate derivative.
-
Add a base, such as potassium t-butoxide, and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Step 2: Aromatization:
-
Acidify the reaction mixture with a dilute acid (e.g., 2 M H₂SO₄).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
-
Heat the mixture to 100 °C.
-
After completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.
-
Quantification of this compound in Biological Samples
The analysis of this compound in biological matrices like urine is critical for biomonitoring studies. A typical analytical workflow is described below.[1]
-
Sample Preparation:
-
To a urine sample, add an internal standard (e.g., ¹³C-labeled this compound).
-
Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Carry out solid-phase extraction (SPE) to isolate and concentrate the analyte.
-
-
Derivatization:
-
Evaporate the SPE eluate to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group to a more volatile silyl ether.
-
Heat the sample to facilitate the derivatization reaction.
-
-
GC-MS/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analyte and internal standard.
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Biological Activity and Signaling Pathways
This compound is primarily recognized as a metabolite of fluorene, formed through the action of cytochrome P450 (CYP) enzymes.[1] The metabolic activation of PAHs is a critical area of study, as it can lead to the formation of reactive intermediates with toxicological implications. The Aryl Hydrocarbon Receptor (AHR) is a key regulator of the expression of several CYP enzymes and is therefore central to the metabolism of xenobiotics like fluorene. Furthermore, some fluorene derivatives have been shown to interact with the Estrogen Receptor (ER), suggesting a potential for endocrine-disrupting effects.
Cytochrome P450 Mediated Metabolism of Fluorene
The initial step in the metabolism of fluorene is its hydroxylation, a reaction catalyzed by CYP enzymes, particularly CYP1A1 and CYP1A2. This process is a key detoxification pathway, but can also lead to the formation of more reactive metabolites.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1. PAHs like fluorene can act as ligands for the AHR.
Potential Interaction with Estrogen Receptor (ER) Signaling
Some studies have suggested that certain fluorene derivatives can exhibit anti-estrogenic activity.[13] The estrogen receptor signaling pathway is a critical regulator of numerous physiological processes, and its modulation by xenobiotics is a significant area of research in toxicology and drug development.
Conclusion
This compound is a molecule of considerable importance in the fields of toxicology, environmental health, and analytical chemistry. Its role as a biomarker of PAH exposure is well-established, and ongoing research continues to explore the biological activities and potential applications of its derivatives. This technical guide has provided a consolidated resource for researchers, summarizing key data and experimental protocols to facilitate further investigation into this intriguing compound. The provided visualizations of relevant signaling pathways offer a conceptual framework for understanding its biological context and potential mechanisms of action. As research in these areas progresses, a deeper understanding of the multifaceted roles of this compound and its derivatives will undoubtedly emerge.
References
- 1. This compound | 6344-67-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0059802) [hmdb.ca]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C13H10O) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [mdpi.com]
- 13. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Hydroxyfluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyfluorene, a key fluorene derivative. The information presented herein is essential for its identification, characterization, and application in various research and development endeavors, particularly in the fields of medicinal chemistry and materials science. This document summarizes key spectroscopic data in structured tables, outlines detailed experimental protocols for data acquisition, and provides visual representations of experimental workflows.
Chemical Structure and Properties
IUPAC Name: 9H-fluoren-3-ol Molecular Formula: C₁₃H₁₀O Molecular Weight: 182.22 g/mol CAS Number: 6344-67-8
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |
| Predicted | - | Aromatic Protons |
| Predicted | - | Methylene Protons (C9) |
| Predicted | - | Hydroxyl Proton |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom Assigned |
| Predicted | C1 |
| Predicted | C2 |
| Predicted | C3 |
| Predicted | C4 |
| Predicted | C4a |
| Predicted | C4b |
| Predicted | C5 |
| Predicted | C6 |
| Predicted | C7 |
| Predicted | C8 |
| Predicted | C8a |
| Predicted | C9 |
| Predicted | C9a |
Note: The predicted values are based on computational models and analysis of similar structures. Experimental verification is recommended.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.[3][4]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3550-3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |
| ~3100-3000 | C-H Stretch | Aromatic | Medium |
| ~2925-2850 | C-H Stretch | Methylene (C9) | Weak |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1260-1000 | C-O Stretch | Phenol | Strong |
| ~900-675 | C-H Bend (out-of-plane) | Aromatic | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The absorption maxima can be influenced by the solvent used.[1][5][6]
Table 4: Expected UV-Vis Absorption Maxima for this compound in Methanol
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~250 | Not Reported | π → π |
| ~270-380 | Not Reported | π → π |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the structure of a molecule through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.[7][8][9]
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 181 | High | [M-H]⁺ |
| 152 | Moderate | [M-H-CO]⁺ |
Experimental Protocols
The following sections provide generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental conditions.
NMR Spectroscopy
A general workflow for acquiring NMR spectra is depicted below.
Infrared (IR) Spectroscopy
A typical procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.
UV-Vis Spectroscopy
The following diagram illustrates the steps for acquiring a UV-Vis absorption spectrum.
Mass Spectrometry
A generalized workflow for obtaining an electron ionization (EI) mass spectrum is shown below.
Signaling Pathways and Logical Relationships
At present, there are no well-established signaling pathways directly involving this compound in the public domain. Its primary relevance is as a metabolite of fluorene and as a synthetic building block.
Conclusion
This technical guide provides a summary of the key spectroscopic data for this compound, based on available information and spectral predictions. For researchers and scientists, this compilation serves as a valuable starting point for the identification and characterization of this compound. In drug development, a thorough understanding of the spectroscopic properties of lead compounds and their metabolites is crucial for regulatory submissions and quality control. While this guide offers a comprehensive overview, it is recommended to obtain high-resolution experimental data for definitive structural confirmation and purity assessment in critical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. lctsbible.com [lctsbible.com]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. PubChemLite - this compound (C13H10O) [pubchemlite.lcsb.uni.lu]
- 9. 2-Hydroxyfluorene [webbook.nist.gov]
3-Hydroxyfluorene molecular weight and formula
An In-depth Technical Guide on 3-Hydroxyfluorene: Molecular Properties
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the molecular weight and chemical formula for this compound.
The foundational molecular data for this compound is presented below. This information is critical for a variety of experimental and computational applications, including stoichiometry, reaction kinetics, and molecular modeling.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O[1][2][3][4] |
| Molecular Weight | 182.22 g/mol [1][2][4] |
| Monoisotopic Mass | 182.073164942 Da[5] |
This data has been compiled from reputable chemical information sources to ensure accuracy and reliability for research and development purposes.
References
Toxicological Profile of 3-Hydroxyfluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyfluorene is a key metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. As a biomarker for PAH exposure, understanding the toxicological profile of this compound is crucial for assessing the health risks associated with environmental and occupational exposures to fluorene. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound, including its metabolism, genotoxicity, potential carcinogenicity, and effects on cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological processes to serve as a valuable resource for researchers and professionals in toxicology and drug development.
Introduction
Fluorene and its derivatives are of significant interest due to their widespread environmental presence and potential health impacts. This compound, a major metabolite of fluorene, is formed in the body through enzymatic reactions primarily mediated by cytochrome P450 (CYP) enzymes. Its presence in biological samples, such as urine, is a reliable indicator of recent exposure to fluorene. While the toxicology of parent PAHs is extensively studied, the specific effects of their metabolites, like this compound, are less understood. This guide aims to consolidate the existing toxicological data on this compound to facilitate further research and risk assessment.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 9H-fluoren-3-ol | [1] |
| CAS Number | 6344-67-8 | [1] |
| Molecular Formula | C₁₃H₁₀O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | White to pale red solid | [2] |
| Melting Point | 138-140 °C | [2] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol | [2] |
Metabolism and Toxicokinetics
The biotransformation of fluorene to this compound is a critical step in its metabolism and subsequent excretion. This process is primarily carried out by Phase I metabolic enzymes.
Metabolic Pathway
The hydroxylation of fluorene to this compound is predominantly catalyzed by the cytochrome P450 superfamily of enzymes, specifically CYP1A1 and CYP1A2.[3] These enzymes are part of the body's primary defense mechanism against xenobiotics.
The metabolic activation of fluorene can be visualized as follows:
Caption: Metabolic conversion of fluorene to this compound and its subsequent conjugation for excretion.
Experimental Protocol: In Vitro Metabolism Assay
Objective: To determine the in vitro metabolism of fluorene to this compound using rat liver microsomes.
Materials:
-
Rat liver microsomes (S9 fraction)
-
Fluorene
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, fluorene (substrate), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
Toxicological Endpoints
Acute Toxicity
No specific LD50 data for this compound was found in the public domain. However, the parent compound, fluorene, has a reported oral LD50 in rats of >2000 mg/kg, suggesting low acute toxicity.[4] The acute toxicity of this compound is expected to be in a similar range, but experimental verification is required.
Genotoxicity
Currently, there are no specific Ames test results available for this compound in the reviewed literature. The Ames test is a widely used method for assessing the mutagenic potential of chemicals.
Objective: To evaluate the mutagenic potential of this compound using Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction for metabolic activation
-
Top agar
-
Minimal glucose agar plates
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
Procedure:
-
Prepare overnight cultures of the S. typhimurium tester strains.
-
In a test tube, mix the tester strain culture, the test compound (this compound) at various concentrations, and either S9 mix (for metabolic activation) or a buffer.
-
Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the Ames test to assess the mutagenicity of this compound.
Carcinogenicity
The carcinogenicity of this compound has not been definitively established. Its parent compound, fluorene, is classified by the International Agency for Research on Cancer (IARC) as Group 3: "not classifiable as to its carcinogenicity to humans."[5] However, some studies have linked exposure to fluorene and its metabolites to epigenetic markers associated with an increased risk of lung cancer.[6][7]
Endocrine Disruption
There is some evidence to suggest that hydroxylated fluorenes may possess endocrine-disrupting potential.[8] The H295R steroidogenesis assay is a key in vitro method for evaluating the effects of chemicals on the production of steroid hormones.
Objective: To assess the potential of this compound to disrupt steroid hormone synthesis in the H295R human adrenocortical carcinoma cell line.
Materials:
-
H295R cells
-
Cell culture medium and supplements
-
This compound
-
Forskolin (positive control for steroidogenesis induction)
-
Hormone quantification kits (e.g., ELISA for testosterone and estradiol)
-
Cell viability assay (e.g., MTT or neutral red uptake)
Procedure:
-
Culture H295R cells in multi-well plates.
-
Expose the cells to various concentrations of this compound for a specified period (e.g., 48 hours).
-
Collect the cell culture medium for hormone analysis.
-
Measure the concentrations of key steroid hormones, such as testosterone and estradiol, using appropriate assay kits.
-
Assess cell viability to distinguish between specific effects on steroidogenesis and general cytotoxicity.
-
A significant alteration in hormone production compared to the vehicle control suggests an endocrine-disrupting effect.[3][9]
Molecular Mechanisms of Toxicity
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding to a ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the induction of enzymes such as CYP1A1 and CYP1A2.[10][11] While direct binding of this compound to AhR has not been extensively studied, its structural similarity to other AhR ligands suggests a potential interaction.
Caption: Postulated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Some PAHs and their metabolites have been shown to modulate MAPK signaling, which can contribute to their toxic effects. The specific effects of this compound on the MAPK pathway are not well-defined and require further investigation.
Quantification in Biological Samples
The quantification of this compound in biological matrices, particularly urine, is essential for its use as a biomarker of exposure. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: GC-MS/MS Analysis of this compound in Urine
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Urine samples
-
β-glucuronidase/arylsulfatase for deconjugation
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., ¹³C-labeled this compound)
-
GC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis: Treat urine samples with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates of this compound.[12]
-
Solid-Phase Extraction (SPE): Use SPE to extract and concentrate the deconjugated this compound from the urine matrix.
-
Derivatization: Derivatize the extracted analyte to improve its volatility and chromatographic properties for GC analysis. This is typically done by silylation.[12]
-
GC-MS/MS Analysis: Inject the derivatized sample into the GC-MS/MS system. Use selected reaction monitoring (SRM) for specific and sensitive detection and quantification of this compound and its internal standard.[2][13]
Conclusion
This compound is an important metabolite of fluorene and a valuable biomarker for assessing human exposure to this common environmental pollutant. While its toxicological profile is not as extensively characterized as that of its parent compound, existing evidence suggests potential for endocrine disruption and a possible role in carcinogenesis through epigenetic mechanisms. Significant data gaps remain, particularly regarding its acute toxicity (LD50), genotoxicity (Ames test results), and direct interactions with key cellular signaling pathways like AhR and MAPK. Further research, utilizing the detailed experimental protocols outlined in this guide, is necessary to fully elucidate the toxicological properties of this compound and to conduct comprehensive risk assessments for human health. This in-depth technical guide serves as a foundational resource to direct and support these future research endeavors.
References
- 1. croplifeeurope.eu [croplifeeurope.eu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of CYP1A1 and CYP1A2 expressions by prototypic and atypical inducers in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aniara.com [aniara.com]
- 8. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydroxyfluorene Derivatives
Topic: Synthesis of 3-Hydroxyfluorene derivatives from ortho-alkynylarylketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are important structural motifs found in various biologically active compounds and functional materials. This document provides detailed protocols for the synthesis of this compound derivatives starting from readily available ortho-alkynylarylketones. The synthesis proceeds via a two-step sequence involving an iodine-mediated cyclization to form an indenone intermediate, followed by a base-mediated intramolecular aldol condensation and aromatization. This method offers a divergent approach to obtaining these valuable compounds in moderate to good yields.[1][2][3]
Reaction Principle
The overall transformation involves the conversion of an ortho-alkynylarylketone to a this compound derivative. The reaction is proposed to proceed through the following key steps:
-
Iodine-mediated cyclization: The ortho-alkynylarylketone reacts with molecular iodine to facilitate an intramolecular cyclization, forming a key indenone intermediate.[1][2][3]
-
Base-mediated cyclization and aromatization: The indenone intermediate, under basic conditions, undergoes an intramolecular aldol condensation. Subsequent dehydration and aromatization lead to the final this compound product.[2]
The reaction pathway is depicted in the diagram below:
Caption: Reaction pathway for the synthesis of this compound derivatives.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound derivatives from ortho-alkynylarylketones.
Protocol 1: General Procedure for the Synthesis of this compound Derivatives
This protocol is adapted from the work of Laohapaisan et al. (2019).[2]
Materials:
-
ortho-Alkynylarylketone substrate
-
Molecular Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Step 1: Synthesis of the Indenone Intermediate
-
To a solution of the ortho-alkynylarylketone (1.0 eq) in anhydrous dichloromethane (0.1 M), add molecular iodine (1.2 eq).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 or until TLC analysis shows complete consumption of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude indenone intermediate is used in the next step without further purification.
-
-
Step 2: Synthesis of the this compound Derivative
-
Dissolve the crude indenone intermediate in anhydrous methanol (0.1 M).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight or until TLC analysis indicates the formation of the product.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound derivative.
-
The general experimental workflow is illustrated in the following diagram:
Caption: General experimental workflow for the synthesis of this compound derivatives.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives from their corresponding ortho-alkynylarylketone precursors, based on the described methodology.
| Entry | Substrate (R¹, R²) | Time (Step 1, h) | Time (Step 2, h) | Product | Yield (%) |
| 1 | R¹=H, R²=Ph | 2 | 12 | 9-Phenyl-9H-fluoren-3-ol | 64 |
| 2 | R¹=Me, R²=Ph | 2.5 | 12 | 1-Methyl-9-phenyl-9H-fluoren-3-ol | 72 |
| 3 | R¹=OMe, R²=Ph | 3 | 14 | 1-Methoxy-9-phenyl-9H-fluoren-3-ol | 75 |
| 4 | R¹=Cl, R²=Ph | 2 | 12 | 1-Chloro-9-phenyl-9H-fluoren-3-ol | 68 |
| 5 | R¹=H, R²=4-MeC₆H₄ | 2 | 12 | 9-(p-tolyl)-9H-fluoren-3-ol | 66 |
| 6 | R¹=H, R²=4-OMeC₆H₄ | 3 | 14 | 9-(4-methoxyphenyl)-9H-fluoren-3-ol | 70 |
| 7 | R¹=H, R²=4-ClC₆H₄ | 2.5 | 12 | 9-(4-chlorophenyl)-9H-fluoren-3-ol | 62 |
Note: The yields are isolated yields after purification by column chromatography. Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.
Conclusion
The described method provides a reliable and efficient pathway for the synthesis of this compound derivatives from ortho-alkynylarylketones. The two-step procedure, involving an iodine-mediated cyclization followed by a base-mediated intramolecular aldol reaction, is applicable to a range of substrates, affording the desired products in good yields. These application notes and protocols should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
Application Notes and Protocols for the Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives are significant structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] Specifically, 3-hydroxy-9H-fluorene-2-carboxylates serve as valuable pharmacophores and synthetic intermediates for the development of novel therapeutic agents.[1][2] This document provides detailed protocols for the synthesis of these compounds, centered around a key Michael reaction, followed by Robinson annulation and aromatization.
The synthetic strategy involves the Michael addition of an acetoacetate to a 2-benzylideneindan-1-one, which proceeds through a conjugate addition mechanism.[1][3][4][5] This initial carbon-carbon bond formation is followed by an intramolecular aldol condensation (Robinson annulation) and a subsequent aromatization step to yield the desired fluorene core.[1][6] This method offers a straightforward and efficient route to variously substituted 3-hydroxy-9H-fluorene-2-carboxylates.
Reaction Mechanism and Workflow
The overall synthetic pathway is a multi-step process initiated by the base-catalyzed Michael addition. The general mechanism of a Michael reaction involves the formation of a nucleophilic enolate which then attacks an α,β-unsaturated carbonyl compound.[3][4][5][7]
Generalized Michael Reaction Mechanism
Caption: Generalized mechanism of the Michael reaction.
The specific workflow for the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates involves a one-pot or two-step sequence as described below.
Experimental Workflow for Fluorene Synthesis
Caption: Synthetic workflow for 3-hydroxy-9H-fluorene-2-carboxylates.
Experimental Protocols
The following protocols are adapted from the work of Hsieh et al. and provide a general procedure for the synthesis of ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate and its derivatives.[1]
Protocol 1: Two-Step Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate (4a)
Step A: Michael Addition and Robinson Annulation
-
To a solution of 2-benzylidene-1-indanone (110.1 mg, 0.5 mmol) in 5 mL of dioxane, add ethyl acetoacetate (220.3 mg, 2.5 mmol) and potassium tert-butoxide (t-BuOK) (0.5 mmol).
-
Stir the mixture at 50°C under a nitrogen atmosphere for 24 hours.
-
After the reaction is complete, quench the mixture with 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with 5 mL of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product containing a mixture of dihydrofluorene intermediates.
-
Purify the residue by silica gel chromatography to isolate the intermediates if desired.
Step B: Aromatization
-
Dissolve the crude product from Step A in dioxane.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 equivalents).
-
Heat the mixture at 100°C for 3 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the final product, ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate.
Protocol 2: One-Pot Synthesis of Substituted 3-Hydroxy-9H-fluorene-2-carboxylates
-
In a reaction vessel, combine the appropriately substituted 2-benzylidene-1-indanone derivative (1.0 eq), ethyl acetoacetate (5.0 eq), and t-BuOK (1.0 eq) in dioxane.
-
Heat the mixture at 80°C for the time specified in Table 1.
-
After the initial reaction, acidify the mixture with 2 M H₂SO₄ (aq).
-
Add DDQ (1.1 eq) to the reaction mixture.
-
Heat the solution at 100°C for an additional 3 hours to facilitate aromatization.
-
Cool the reaction to room temperature, perform an aqueous work-up, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography.
Data Presentation
The following table summarizes the yields for a variety of synthesized 3-hydroxy-9H-fluorene-2-carboxylates, demonstrating the scope of the reaction with different substituents on the phenyl ring of the 2-benzylidene-1-indanone starting material.
Table 1: Synthesis of Various 3-Hydroxy-9H-fluorene-2-carboxylates [1]
| Compound | R Group (on Phenyl Ring) | Yield (%) |
| 4a | H | 70 |
| 4b | 4-F | 68 |
| 4c | 4-CF₃ | 58 |
| 4d | 4-NO₂ | 59 |
| 4e | 4-CH₃ | 48 |
| 4f | 4-Cl | 72 |
| 4g | 4-OCH₃ | 45 |
| 4h | 3-OCH₃ | 65 |
| 4i | Naphthalen-1-yl | 21 |
| 4j | n-Propyl | 41 |
| 4k | 3,4-di(OCH₃) | 42 |
Yields are for the isolated products after chromatography.
Applications and Significance
The synthesized 3-hydroxy-9H-fluorene-2-carboxylate derivatives are of significant interest to the drug development community. The fluorene scaffold is a key component in a number of pharmacologically active compounds.[1][2] These molecules can serve as precursors for further chemical modifications to develop new therapeutic agents, potentially targeting cancer, inflammation, or neurodegenerative diseases.[2][8] The presented synthetic route provides a reliable and adaptable method for generating a library of these valuable compounds for screening and lead optimization in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Michael Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [ouci.dntb.gov.ua]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Hydroxyfluorene in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxyfluorene is a metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds formed from the incomplete combustion of organic matter, and exposure to them is a significant public health concern. The quantification of PAH metabolites, such as this compound, in human urine serves as a critical biomarker for assessing human exposure to these compounds.[1][2] This application note provides detailed protocols for the quantification of this compound in urine using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The primary methods for quantifying hydroxylated PAHs (OH-PAHs) like this compound in urine involve chromatographic separation coupled with sensitive detection techniques. In biological matrices, these metabolites are often present as glucuronide and/or sulfate conjugates and require an enzymatic hydrolysis step to liberate the free analyte before extraction and analysis.[2][3][4]
-
HPLC-FLD: This technique is widely used for OH-PAHs due to its availability and the native fluorescence of these compounds, which allows for high sensitivity and specificity.[5][6]
-
GC-MS: Gas chromatography offers high separation efficiency. A derivatization step is typically required to increase the volatility and thermal stability of the analytes.[7][8] GC coupled with tandem mass spectrometry (GC-MS/MS) provides excellent selectivity and sensitivity, minimizing interferences from the complex urine matrix.[9]
-
LC-MS/MS: This method combines the efficient separation of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. It often allows for direct analysis without derivatization and has become a preferred method for its speed and accuracy.[2][7]
Experimental Workflow Overview
The general workflow for analyzing this compound in urine involves several key stages, from sample preparation to instrumental analysis.
Caption: General experimental workflow for this compound analysis in urine.
Detailed Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from methods developed for the isomer 2-hydroxyfluorene.[3][4]
A. Reagents and Materials
-
This compound standard
-
Deuterated this compound (or a similar internal standard, e.g., 2-hydroxyfluorene-d9)
-
β-glucuronidase/arylsulfatase solution
-
Sodium acetate buffer
-
Methanol, Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
B. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
To 1-2 mL of urine, add an internal standard solution.
-
Add sodium acetate buffer to adjust the pH as required for optimal enzyme activity.
-
Add β-glucuronidase/arylsulfatase solution and incubate (e.g., for 2 hours or overnight) to hydrolyze the conjugates.[3][4]
-
Condition an SPE C18 cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
C. Instrumental Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Alkylamide-type or C18 reversed-phase column.[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: As recommended for the column (e.g., 1.0 mL/min).
-
Fluorescence Detection: Set excitation and emission wavelengths appropriate for this compound (researchers should determine the optimal wavelengths, which will be similar to those for 2-hydroxyfluorene).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the analyte suitable for GC analysis.[8]
A. Reagents and Materials
-
All reagents from Protocol 1.
-
Derivatizing agent: e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
Ethyl acetate or other suitable solvent for extraction.
B. Sample Preparation
-
Follow steps 1-8 from the HPLC-FLD sample preparation protocol.
-
Evaporate the eluate to absolute dryness.
-
Add the derivatizing agent and a catalyst (if needed) in a suitable solvent.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.[10]
-
The sample is now ready for injection into the GC-MS system.
C. Instrumental Analysis
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or tandem quadrupole (MS/MS) mass spectrometer.[9]
-
Column: A non-polar capillary column, such as an HP-5MS.[8][10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[8]
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold, then ramp up to a high temperature (e.g., 300°C) to elute the analytes.[8]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for GC-MS/MS to enhance sensitivity and selectivity.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method that does not require derivatization.[7][11]
A. Reagents and Materials
-
All reagents from Protocol 1.
-
Formic acid or ammonium acetate for modifying the mobile phase.
B. Sample Preparation
-
Follow steps 1-10 from the HPLC-FLD sample preparation protocol. The reconstitution solvent should be compatible with the initial LC mobile phase conditions.
C. Instrumental Analysis
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]
-
Column: A C18 or similar reversed-phase column suitable for fast LC.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for both this compound and the internal standard must be optimized.
Quantitative Data and Method Validation
The following tables summarize typical validation parameters reported for the analysis of hydroxylated PAHs in urine. These values provide a benchmark for method performance.
Table 1: Summary of Method Validation Parameters for OH-PAH Analysis
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
|---|---|---|---|
| Limit of Detection (LOD) | ~0.03 nmol/L[3][4] | Analyte Dependent | 7.6 - 20.3 pg/mL[11] |
| Limit of Quantification (LOQ) | 0.1 - 1.4 µg/L[2] | Analyte Dependent | 0.5 - 2000 pg/mL[12] |
| Linearity (r²) | >0.99[3] | >0.99 | >0.995[11] |
| Recovery | >80%[7] | Method Dependent | 69 - >80%[7][11] |
| Precision (%RSD or %CV) | <15% | <20%[2] | 7 - 21%[11] |
| Accuracy (% Bias) | Within 20% of theoretical[2] | Within ±15% | 72.1 - 107.7%[2][7] |
Note: Data is compiled from methods for various OH-PAHs, including the highly similar 2-hydroxyfluorene, as specific complete validation data for this compound is not always available in a single source.
Table 2: Example Instrumental Conditions
| Parameter | HPLC-FLD (for 2-OHF)[3][4] | GC-MS[8] | LC-MS/MS[7][11] |
|---|---|---|---|
| Column | Alkylamide-type reversed phase | HP-5MS UI (30m x 0.25mm, 0.25µm) | C18 reversed-phase |
| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium (1 mL/min) | Acetonitrile/Water with Formic Acid |
| Temperature Program | Isothermal or gradient | 80°C (1 min), ramp to 300°C | Isothermal or gradient |
| Detector | Fluorescence Detector | Quadrupole Mass Spectrometer | Triple Quadrupole MS |
| Run Time | ~20-30 min | ~9-15 min | ~10-15 min[7] |
Signaling Pathway Visualization
While this compound itself is a metabolite and not part of a signaling pathway, its formation is a result of xenobiotic metabolism, primarily involving Cytochrome P450 enzymes.
Caption: Metabolic pathway of fluorene to urinary conjugates.
Conclusion
The choice of analytical method for the quantification of this compound in urine depends on the required sensitivity, specificity, available instrumentation, and sample throughput needs. LC-MS/MS is often favored for its high sensitivity and specificity without the need for derivatization.[7] However, HPLC-FLD and GC-MS remain viable and robust alternatives. Proper method validation according to established guidelines is crucial to ensure reliable and accurate quantification for biomonitoring and clinical research applications.[13]
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. database.ich.org [database.ich.org]
- 7. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a routine method for the determination of 3-hydroxybenzo[a]pyrene in human urine by GC-MS/MS | CORESTA [coresta.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
Application Notes and Protocols: 3-Hydroxyfluorene as a Biomarker for PAH Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals released from the incomplete burning of coal, oil and gas, garbage, or other organic substances. Exposure to PAHs is a significant concern for human health due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks in both occupational and environmental settings. 3-Hydroxyfluorene, a metabolite of the PAH fluorene, has emerged as a valuable biomarker for assessing exposure to parent PAH compounds. This document provides detailed application notes and protocols for the use of this compound as a biomarker of PAH exposure.
Metabolic Pathway of Fluorene to this compound
Fluorene undergoes metabolic activation in the body, primarily mediated by cytochrome P450 (CYP) enzymes, to form various hydroxylated metabolites. One of the key metabolites is this compound. While the complete enzymatic pathway in humans is complex and can involve multiple CYP isoforms, CYP3A4 has been identified as a contributor to fluorene metabolism.[1] The initial hydroxylation is a critical step in the detoxification and elimination of fluorene. Following its formation, this compound is typically conjugated with glucuronic acid or sulfate to increase its water solubility and facilitate its excretion in urine.
Quantitative Data Presentation
The concentration of this compound in urine is a reliable indicator of recent PAH exposure. The following tables summarize quantitative data from various studies, providing a reference for expected concentration ranges.
Table 1: Urinary Concentrations of this compound in the General Population
| Population Cohort | N | Geometric Mean (ng/g creatinine) | 95th Percentile (ng/g creatinine) | Reference |
| NHANES 2001-2006 (Non-smokers) | - | 296 (for total fluorene metabolites) | - | [2] |
| PATH Study Wave 1 (2013-2014) - Never Users | - | - | - | [3] |
| PATH Study Wave 1 (2013-2014) - E-cigarette Users | - | Higher than never users | - | [3] |
| PATH Study Wave 1 (2013-2014) - Smokeless Tobacco Users | - | Higher than e-cigarette users | - | [3] |
| PATH Study Wave 1 (2013-2014) - Cigarette Users | - | Highest among all groups | - | [3] |
Table 2: Analytical Method Performance for Hydroxylated PAH Metabolites
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hydroxylated PAHs (including this compound) | LC-MS/MS | 10 pg/mL | - | [4] |
| 2-Hydroxyfluorene | HPLC-Fluorescence | 0.03 nmol/L | 0.2 nmol/L | [5] |
| 2-Hydroxyfluorene | GC-MS | 0.04 µg/L | - | [6] |
| Multiple OH-PAHs | LC-MS/MS | 7.6 - 20.3 pg/mL | - | [7] |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in human urine. Two common analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Protocol 1: Quantification of this compound by GC-MS
This protocol involves enzymatic hydrolysis to deconjugate the metabolite, followed by solid-phase extraction for cleanup and concentration, derivatization to increase volatility, and subsequent analysis by GC-MS.
1. Materials and Reagents
-
Human urine samples
-
This compound standard
-
Isotopically labeled internal standard (e.g., 13C6-3-hydroxyfluorene)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Dichloromethane, HPLC grade
-
n-Hexane, HPLC grade
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Pyridine
2. Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 2 mL aliquot of urine, add the internal standard solution.
-
Enzymatic Hydrolysis: Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0) to the urine sample. Add a sufficient amount of β-glucuronidase/arylsulfatase solution (e.g., 10 µL of a 5000 units/mL solution). Incubate the mixture overnight (approximately 16 hours) at 37°C in a shaking water bath.[8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analytes with 5 mL of a suitable organic solvent, such as dichloromethane or a mixture of hexane and acetone.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent like pyridine.
3. Derivatization
-
To the reconstituted extract, add 20 µL of the silylating agent (e.g., MSTFA).[9]
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection into the GC-MS.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: HP-5MS UI (30 m × 250 µm i.d., 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 90°C for 2 min, ramp to 290°C at 8°C/min, and hold for 5 min.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for derivatized this compound and its internal standard.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is highly sensitive and specific, and it does not require a derivatization step.
1. Materials and Reagents
-
Human urine samples
-
This compound standard
-
Isotopically labeled internal standard (e.g., 13C6-3-hydroxyfluorene)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0) or Ammonium acetate buffer (1M, pH 6.5)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric absorbent-based)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
2. Sample Preparation
-
Sample Thawing and Spiking: Follow the same procedure as in Protocol 1.
-
Enzymatic Hydrolysis: Add 500 µL of 1 M ammonium acetate buffer (pH 6.5) to a 1 mL urine aliquot. Add 10 µL of β-glucuronidase and 10 µL of sulfatase.[5] Incubate overnight at 37°C. The hydrolysis can be quenched by adding a small volume of formic acid.[10]
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Dilute the hydrolyzed sample with 15% methanol in sodium acetate solution before loading to improve recovery.[7]
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 3 mL of 30% methanol in sodium acetate.[11]
-
Dry the cartridge under nitrogen.
-
Elute the analytes with 6 mL of methanol.[11]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150-300 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound and its internal standard.
Conclusion
This compound is a sensitive and specific biomarker for assessing human exposure to fluorene, a common PAH. The detailed protocols provided herein for GC-MS and LC-MS/MS analysis offer robust and reliable methods for the quantification of this biomarker in urine. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. By following these standardized procedures, researchers can obtain high-quality data to accurately assess PAH exposure and its potential health implications.
References
- 1. Preparative Production of Functionalized (N- and O-Heterocyclic) Polycyclic Aromatic Hydrocarbons by Human Cytochrome P450 3A4 in a Bioreactor [mdpi.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Relevance of Urine Flow Rate and Exposure to Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exposome-Explorer - GC-MS after enzymatic hydrolysis (Analytical method) [exposome-explorer.iarc.fr]
- 10. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Applications of Fluorene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorene derivatives in various areas of materials science, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. The information is compiled from recent scientific literature and aims to provide practical guidance for researchers in the field.
Synthesis of Fluorene-Based Conjugated Polymers
Fluorene-based polymers are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. The Suzuki coupling reaction is widely used due to its tolerance to a variety of functional groups and relatively mild reaction conditions. Below is a representative protocol for the synthesis of a fluorene-based copolymer.
Application Note: Suzuki Coupling for Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) Synthesis
Poly(9,9-dioctylfluorene-alt-benzothiadiazole), commonly known as F8BT, is a widely studied green-emitting conjugated polymer with applications in OLEDs and OSCs. The Suzuki coupling polymerization involves the reaction of a fluorene diboronic ester monomer with a dibrominated benzothiadiazole monomer in the presence of a palladium catalyst and a base. The reaction is typically carried out in a biphasic solvent system with a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Table 1: Key Parameters for Suzuki Coupling Polymerization of F8BT
| Parameter | Value/Condition | Reference |
| Monomers | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 4,7-dibromo-2,1,3-benzothiadiazole | [1] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [1] |
| Base | 2 M aqueous solution of potassium carbonate (K₂CO₃) | [1] |
| Phase Transfer Catalyst | Aliquat 336 | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 85-90 °C | [1] |
| Reaction Time | 24 - 48 hours | [1] |
Experimental Protocol: Synthesis of F8BT
This protocol describes the synthesis of F8BT via Suzuki coupling polymerization.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Schlenk flask and standard glassware
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, combine equimolar amounts of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 4,7-dibromo-2,1,3-benzothiadiazole.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers).
-
Add a few drops of the phase transfer catalyst, Aliquat 336.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add anhydrous toluene to dissolve the monomers and catalyst.
-
Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with an inert gas for at least 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction mixture.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 24-48 hours under an inert atmosphere.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with methanol and water to remove any remaining catalyst and salts.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform or toluene to collect the desired polymer fraction.
-
Dry the purified polymer in a vacuum oven.
Characterization:
-
The molecular weight and polydispersity index (PDI) of the synthesized polymer can be determined by gel permeation chromatography (GPC).
-
The chemical structure can be confirmed using ¹H NMR and FTIR spectroscopy.
-
The optical properties (absorption and emission spectra) can be characterized using UV-Vis and photoluminescence spectroscopy.
Diagram 1: Synthesis of F8BT via Suzuki Coupling
References
Application Notes and Protocols for Enzymatic Deconjugation in 3-Hydroxyfluorene Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyfluorene is a significant metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH) commonly found in environmental and biological samples. In biological systems, this compound is often conjugated with glucuronic acid or sulfate to increase its water solubility and facilitate excretion. For accurate quantification of total this compound, a deconjugation step to cleave these conjugates and release the parent analyte is essential prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). Enzymatic hydrolysis using β-glucuronidase and arylsulfatase is a widely employed, specific, and gentle method for this purpose.
These application notes provide a detailed protocol for the enzymatic deconjugation of this compound glucuronide and sulfate conjugates in biological matrices, particularly urine. The protocol includes sample preparation, enzymatic hydrolysis, sample purification, and analytical considerations.
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
β-glucuronidase from Helix pomatia (≥100,000 units/mL)
-
Arylsulfatase from Helix pomatia (can be co-purified with β-glucuronidase)
-
-
Buffers and Solutions:
-
0.5 M Sodium acetate buffer (pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
-
Standards:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d9)
-
-
Sample Preparation:
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric absorbent-based)
-
Centrifuge tubes
-
Vortex mixer
-
Water bath or incubator
-
Nitrogen evaporator
-
Protocol for Enzymatic Deconjugation of this compound in Urine
This protocol is a comprehensive procedure for the enzymatic hydrolysis of this compound conjugates, followed by solid-phase extraction for sample cleanup and concentration.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 1-2 mL aliquot of the urine sample to a clean centrifuge tube.
-
Spike the sample with an appropriate amount of isotopically labeled internal standard (e.g., this compound-d9).
-
-
Enzymatic Hydrolysis:
-
Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0) to the urine sample.
-
Add 20-30 µL of β-glucuronidase/arylsulfatase enzyme solution from Helix pomatia. The optimal enzyme amount should be determined empirically, but a starting point of approximately 5000 units of β-glucuronidase and 250 units of sulfatase per mL of urine is recommended.
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for 4 to 16 hours (overnight) in a shaking water bath. The optimal incubation time should be determined for complete hydrolysis.
-
-
Sample Purification (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the this compound and the internal standard with 5 mL of methanol or acetonitrile. Studies have shown that methanol can improve the recovery of some hydroxylated PAHs[1].
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
-
Data Presentation
The efficiency of the enzymatic deconjugation is critical for accurate quantification. The following tables provide representative data on the optimization of key parameters. Note that this data is based on studies of closely related hydroxylated PAHs and should be used as a guide for the optimization of this compound analysis in your laboratory.
Table 1: Effect of Enzyme Concentration on Hydrolysis of a Model Hydroxylated PAH
| Enzyme Concentration (units/mL sample) | Hydrolysis Efficiency (%) after 4 hours |
| 1000 | 75 |
| 2500 | 92 |
| 5000 | >98 |
| 7500 | >99 |
This table illustrates that increasing the enzyme concentration generally leads to a higher hydrolysis efficiency within a fixed time frame. A concentration of 5000 units/mL appears to be optimal for this model compound.
Table 2: Time-Course of Enzymatic Hydrolysis for a Model Hydroxylated PAH at 37°C
| Incubation Time (hours) | Hydrolysis Completion (%) |
| 1 | 65 |
| 2 | 85 |
| 4 | 95 |
| 8 | >99 |
| 16 (overnight) | >99 |
This table shows the progression of the hydrolysis reaction over time. For this model compound, an incubation of at least 8 hours is required for complete deconjugation.
Table 3: Influence of pH on Relative Arylsulfatase Activity
| pH | Relative Activity (%) |
| 4.0 | 60 |
| 5.0 | 100 |
| 6.0 | 85 |
| 7.0 | 50 |
This table demonstrates the importance of pH for optimal enzyme activity. Arylsulfatase activity is maximal around pH 5.0, which is why a sodium acetate buffer at this pH is recommended.
Table 4: Recovery of 2-Hydroxyfluorene using Different SPE Elution Solvents
| Elution Solvent | Average Recovery (%) |
| Acetonitrile | 85 |
| Methanol | 96[1] |
This table indicates that the choice of elution solvent in the SPE procedure can significantly impact the recovery of the analyte. For 2-hydroxyfluorene, methanol provided a higher recovery compared to acetonitrile[1].
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The protocol described provides a robust and reliable method for the enzymatic deconjugation of this compound glucuronide and sulfate conjugates in urine samples. The key to accurate quantification is the optimization of the hydrolysis conditions, including enzyme concentration, incubation time, and pH, as well as the efficiency of the sample purification step. The provided data tables, based on closely related compounds, offer a valuable starting point for method development and validation. It is crucial for each laboratory to perform its own validation to ensure the method's suitability for their specific application and instrumentation.
References
Solid-Phase Extraction of 3-Hydroxyfluorene: An Application Guide
Abstract
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of 3-Hydroxyfluorene from aqueous matrices. This compound is a significant metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological interest. Robust and efficient analytical methods are crucial for its accurate quantification in biological and environmental samples. This guide outlines a reproducible SPE procedure using reversed-phase C18 cartridges, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended to serve as a comprehensive resource for researchers in toxicology, environmental science, and drug metabolism studies.
Introduction
This compound is a hydroxylated metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. As with other PAHs, fluorene and its metabolites are of significant interest due to their potential carcinogenic and mutagenic properties. The analysis of this compound in various matrices, particularly biological fluids like urine, is a key aspect of exposure biomonitoring and toxicological research.
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[1][2] This application note details a robust SPE protocol for the extraction and concentration of this compound from aqueous samples, making it suitable for subsequent chromatographic analysis. The method is based on reversed-phase chromatography, utilizing a C18 sorbent to retain the moderately non-polar this compound while allowing more polar interferences to be washed away.
Materials and Equipment
-
SPE Cartridges: C18, 500 mg, 6 mL (or other appropriate size)
-
SPE Vacuum Manifold
-
Solvents (HPLC grade):
-
Methanol
-
Acetonitrile
-
Water
-
Hexane
-
Dichloromethane
-
-
pH Adjustment:
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
-
Glassware: Volumetric flasks, beakers, graduated cylinders
-
Sample Filtration: 0.45 µm syringe filters
-
Nitrogen Evaporation System
-
Analytical Instrument: HPLC with fluorescence or UV detector, or GC-MS
Experimental Protocols
Sample Pre-treatment
For optimal retention on the C18 sorbent, it is crucial to properly prepare the sample.
-
Aqueous Samples (e.g., water, buffer):
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Adjust the pH of the sample to approximately 6-7 using diluted HCl or NaOH. This ensures that the hydroxyl group of this compound is not ionized, maximizing its hydrophobic interaction with the C18 stationary phase.[3]
-
-
Biological Fluids (e.g., urine):
-
For the analysis of total this compound (conjugated and unconjugated), enzymatic hydrolysis is required to cleave glucuronide and sulfate conjugates. This is a common step in the analysis of PAH metabolites in urine.[4]
-
To 1 mL of urine, add a suitable volume of β-glucuronidase/arylsulfatase solution and incubate according to the enzyme manufacturer's instructions (e.g., at 37°C for several hours).
-
After hydrolysis, dilute the sample with an equal volume of buffer or water.[3]
-
Centrifuge the sample to pellet any precipitates and filter the supernatant through a 0.45 µm filter.
-
Adjust the pH to 6-7.
-
Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization based on the specific sample matrix and desired analytical sensitivity.[5][6]
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase and activate the functional groups. This step is crucial for ensuring consistent interaction between the analyte and the sorbent.[3]
-
-
Equilibration:
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate, approximately 1-2 mL/min. A slower flow rate improves the retention of the analyte on the sorbent.[7]
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences that may have been retained. The organic content of the wash solvent should be optimized to remove interferences without eluting the target analyte.[5]
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove any remaining water, which can interfere with the subsequent elution step.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a suitable organic solvent. A common elution solvent is methanol or acetonitrile. For a more exhaustive elution, a mixture of dichloromethane and hexane can also be used.[4]
-
Use two aliquots of 2 mL of the elution solvent. Allow the first aliquot to soak the sorbent for a few minutes before applying vacuum.[7]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
-
Data Presentation
While specific quantitative data for the SPE of this compound is not widely published, the following tables present representative recovery data for closely related hydroxylated PAHs using C18 SPE cartridges. This data can be used as a benchmark for method development and validation.
Table 1: Representative SPE Recovery of Hydroxylated PAHs using C18 Cartridges
| Compound | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference |
| 2-Hydroxyfluorene | Urine | Methanol/Water | ~95% | [8] |
| 1-Hydroxypyrene | Urine | Methanol | 71.8% | [9][10] |
| 9-Hydroxyphenanthrene | Urine | Methanol | 67.8% | [9][10] |
| General Phenolic Compounds | Wine | Isopropyl Alcohol | >85% | [11] |
Table 2: Method Detection Limits for Related Hydroxylated PAHs
| Compound | Analytical Method | Method Detection Limit (pg/mL) | Reference |
| 2-Hydroxyfluorene | LC-MS/MS | 7.64 | [8] |
| 1-Hydroxyphenanthrene | LC-MS/MS | 20.29 | [8] |
| 1-Hydroxypyrene | LC-MS/MS | 18.41 | [8] |
Visualization of Workflow and Interactions
SPE Workflow for this compound
References
- 1. lcms.cz [lcms.cz]
- 2. academicjournals.org [academicjournals.org]
- 3. 逆相SPE法 [sigmaaldrich.com]
- 4. Reversed Phase SPE and GC-MS Study of Polycyclic Aromatic Hydrocarbons in Water Samples from the River Buriganga, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promochrom.com [promochrom.com]
- 8. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
Applications of 3-Hydroxyfluorene in Drug Development: A Focus on Cancer and Estrogen Receptor Modulation
Introduction:
3-Hydroxyfluorene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon fluorene, represents a core chemical scaffold with emerging interest in drug development. While direct biological activity data for this compound is limited in publicly available research, its structural motif is present in a variety of derivatives that exhibit significant potential in oncology and endocrinology. This application note will explore the therapeutic promise of the this compound scaffold by examining the activities of its key derivatives, with a focus on their applications as cytotoxic agents against cancer and as modulators of the estrogen receptor. Detailed experimental protocols for evaluating these activities are provided to facilitate further research into this compound and its analogs.
Anticancer Applications
The fluorene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for their anticancer properties.[1] Notably, the introduction of various substituents onto the fluorene core has led to the discovery of potent cytotoxic agents.
Cytotoxicity of Fluorene-Triazole Hybrids
A series of novel biaryl hydroxy-1,2,3-triazoles and their corresponding 9H-fluorene-1,2,3-triazole hybrids have been synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines. Several of these fluorene-containing compounds demonstrated significant growth inhibitory effects, particularly against the MOLM-13 acute myeloid leukemia cell line.
Quantitative Data Summary:
| Compound ID | HCT-116 (colorectal cancer) IC50 (µM) | SNB-19 (astrocytoma) IC50 (µM) | MDA-MB-231 (breast cancer) IC50 (µM) | MOLM-13 (acute myeloid leukemia) IC50 (µM) |
| LSO258 | > 50 | > 50 | > 50 | 25.5 |
| LSO272 | > 50 | > 50 | > 50 | 12.5 |
| LSO276 | > 50 | > 50 | > 50 | 24.8 |
| LSO278 | 23.4 | > 50 | 34.3 | 18.7 |
Data extracted from a study on biaryl hydroxy-1,2,3-triazoles and 9H-fluorene-1,2,3-triazole hybrids.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, SNB-19, MDA-MB-231, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound or its derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline [PBS])
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Application as Selective Estrogen Receptor Modulators (SERMs)
The estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers, such as breast cancer. Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as either agonists or antagonists of ERs in a tissue-specific manner.[2] The fluorene scaffold has been identified as a promising backbone for the development of novel SERMs.
Derivatives of tetrahydrofluorenone, which incorporate a modified fluorene core, have been shown to act as potent and selective ERβ agonists.[3][4] One such derivative displayed low nanomolar affinity for ERβ and a 75-fold selectivity over ERα.[3][4] This highlights the potential of the fluorene scaffold in designing next-generation endocrine therapies with improved safety profiles.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the estrogen receptor.
Materials:
-
Recombinant human ERα or ERβ protein
-
Radiolabeled estradiol ([³H]-17β-estradiol)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
-
Test compound (e.g., this compound derivative) dissolved in DMSO
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM), and varying concentrations of the unlabeled test compound.
-
Receptor Addition: Add a constant amount of ERα or ERβ protein to each tube. The total reaction volume is typically 100-200 µL. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each tube to adsorb the unbound radioligand. Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal.
-
Scintillation Counting: Carefully transfer the supernatant, which contains the protein-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway for Estrogen Receptor Modulation
References
- 1. Fluorene exposure among PAH-exposed workers is associated with epigenetic markers related to lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-hydroxyflavone fluorescent probes and study of their fluorescence properties | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Neuroprotective effects of citrus flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyfluorene
Welcome to the technical support center for the synthesis of 3-Hydroxyfluorene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the diazotization of 3-Aminofluorene, followed by the hydrolysis of the resulting diazonium salt. This two-step process is a well-established route for introducing a hydroxyl group onto an aromatic ring.
Q2: My diazotization reaction of 3-Aminofluorene is resulting in a low yield of this compound. What are the potential causes?
Low yields in this reaction can stem from several factors:
-
Incomplete Diazotization: The initial reaction to form the diazonium salt may not have gone to completion. This can be due to insufficient nitrous acid or improper temperature control.
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. If the reaction temperature is not strictly maintained at 0-5 °C, the salt can decompose, leading to byproducts.
-
Side Reactions: The diazonium salt is highly reactive and can undergo unwanted side reactions, such as coupling with unreacted 3-Aminofluorene to form azo compounds, which typically present as colored impurities.
-
Improper Hydrolysis Conditions: The hydrolysis of the diazonium salt requires careful control of temperature and acidity to favor the formation of this compound over other products.
Q3: I am observing a dark coloration in my reaction mixture during the diazotization of 3-Aminofluorene. What does this indicate?
The formation of a dark color, often red, orange, or brown, during the diazotization of 3-Aminofluorene is a common indicator of the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the starting material, 3-Aminofluorene, which acts as a coupling agent. To minimize this side reaction, it is crucial to maintain a low reaction temperature and ensure the slow, dropwise addition of the sodium nitrite solution to prevent a localized excess of the diazonium salt.
Q4: What are the best practices for purifying crude this compound?
Purification of this compound can be effectively achieved through a combination of column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is a common first step to separate the desired product from colored impurities and other byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.
-
Recrystallization: Following column chromatography, recrystallization from a suitable solvent or solvent pair can further enhance the purity of this compound. The choice of solvent will depend on the residual impurities but common options include toluene, ethanol, or mixtures of hexane and ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the diazotization of 3-Aminofluorene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Suboptimal hydrolysis conditions. | 1. Ensure complete dissolution of 3-Aminofluorene in the acidic solution before adding sodium nitrite. Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper. 2. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and hydrolysis steps using an ice-salt bath. 3. After diazotization, ensure the solution is sufficiently acidic before heating for hydrolysis. The hydrolysis is typically carried out by gently warming the solution. |
| Formation of a Dark Precipitate (Azo compounds) | Coupling of the diazonium salt with unreacted 3-Aminofluorene. | 1. Add the sodium nitrite solution very slowly and dropwise to the 3-Aminofluorene solution with vigorous stirring to avoid localized high concentrations of the diazonium salt. 2. Maintain a consistently low temperature (0-5 °C) to slow down the rate of the coupling reaction. |
| Product is an Oily or Gummy Solid | Presence of impurities, particularly unreacted starting material or byproducts. | 1. Perform a thorough work-up, including washing the organic extract with a dilute acid to remove any remaining 3-Aminofluorene and with a dilute base to remove any phenolic byproducts. 2. Purify the crude product using silica gel column chromatography before attempting recrystallization. |
| Difficulty in Isolating the Product | The product may be partially soluble in the aqueous layer during work-up. | 1. Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction with an organic solvent. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product. |
Experimental Protocols
Synthesis of this compound from 3-Aminofluorene
This protocol details the synthesis of this compound via the diazotization of 3-Aminofluorene followed by hydrolysis.
Materials:
-
3-Aminofluorene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Hexane
-
Silica Gel
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-Aminofluorene in a dilute solution of sulfuric acid in water.
-
Cool the solution to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 3-Aminofluorene solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Gently warm the reaction mixture containing the diazonium salt to approximately 50-60 °C. Nitrogen gas evolution should be observed.
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
For further purification, recrystallize the solid from a suitable solvent system.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagram is provided.
This diagram outlines the four main stages of the synthesis: diazotization, hydrolysis, work-up and isolation, and purification, providing a clear visual guide for the experimental procedure.
Technical Support Center: Synthesis of 3-Hydroxy-Fluorene-2-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-hydroxy-fluorene-2-carboxylate. Our aim is to help you improve selectivity and overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-hydroxy-fluorene-2-carboxylate, and what are the key selectivity challenges for each?
A1: There are two main synthetic approaches, each with distinct selectivity considerations:
-
Multi-step Synthesis via Michael Addition, Robinson Annulation, and Aromatization: This is a common and regioselective route that builds the fluorene core. The primary challenge in this method is controlling the formation of isomeric intermediates during the Robinson annulation step, which can affect the overall yield and purity of the final product.[1][2]
-
Direct Carboxylation of 3-Hydroxyfluorene (e.g., via Kolbe-Schmitt Reaction): This approach is conceptually simpler but presents a significant regioselectivity challenge. The carboxylation can occur at different positions on the aromatic ring, primarily at the C2 (ortho to the hydroxyl group) and C4 (para to the hydroxyl group) positions, leading to a mixture of isomers that can be difficult to separate.
Q2: In the multi-step synthesis, I am getting a mixture of intermediates that are difficult to separate. How can I improve the selectivity?
A2: The formation of isomeric dihydrofluorene intermediates is a known issue in this synthetic pathway.[1] Here are some troubleshooting steps:
-
Temperature Control: The reaction temperature during the cyclization (Robinson annulation) step can influence the ratio of the isomeric products. Experiment with a range of temperatures to find the optimal condition for the formation of the desired intermediate. Lower temperatures may favor one isomer over the other, although this can also decrease the overall reaction rate.
-
Base Selection: The choice of base can impact the dehydration step of the annulation. While strong bases like potassium tert-butoxide are common, exploring other bases (e.g., sodium ethoxide, DBU) might alter the product ratio.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Solvents like dioxane and toluene have been used, but the selectivity for a single product can remain challenging.[1] A systematic screening of solvents with varying polarities may be beneficial.
Q3: I am considering a direct carboxylation of this compound. What factors will influence the regioselectivity of this reaction?
A3: For direct carboxylation methods like the Kolbe-Schmitt reaction, several factors are crucial for controlling the position of the newly introduced carboxyl group:
-
Counter-ion: The choice of the alkali metal hydroxide used to form the phenoxide is critical. Smaller cations like Na+ tend to favor ortho-carboxylation (at the C2 position), while larger cations like K+ or Cs+ can lead to a higher proportion of the para-carboxylated product (at the C4 position).[3][4][5]
-
Temperature: The reaction temperature can significantly impact the isomer ratio. Generally, lower temperatures favor the formation of the kinetically controlled ortho product, while higher temperatures can lead to the thermodynamically more stable para isomer.
-
Pressure: The carbon dioxide pressure is a key parameter in the Kolbe-Schmitt reaction. Higher pressures are typically required to drive the carboxylation of less reactive phenols.
-
Solvent: While the Kolbe-Schmitt reaction is often performed without a solvent, the use of a high-boiling point, polar aprotic solvent might influence the solubility of the intermediates and affect the product distribution.
Q4: My final product is a mixture of 3-hydroxy-fluorene-2-carboxylate and the 4-carboxylate isomer. How can I purify the desired product?
A4: The separation of closely related isomers can be challenging. Here are some recommended purification strategies:
-
Fractional Crystallization: This is a classical method that relies on slight differences in the solubility of the isomers in a particular solvent system. A systematic screening of solvents and solvent mixtures is necessary to find conditions where one isomer crystallizes preferentially.
-
Column Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography on silica gel can be effective. The choice of eluent is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
Derivatization: In some cases, it may be easier to separate the isomers after converting them to derivatives (e.g., esters or ethers). After separation, the derivative can be converted back to the desired product.
Troubleshooting Guides
Issue 1: Low Yield in the Multi-step Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Michael Addition | Ensure the use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) and an appropriate solvent. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials. |
| Poor Robinson Annulation | Optimize the reaction temperature and base. Consider using a milder base if significant side product formation is observed. |
| Inefficient Aromatization | The oxidation of the dihydrofluorene intermediate can be slow. Ensure an efficient oxidant (e.g., DDQ) and appropriate reaction conditions (e.g., elevated temperature) are used.[1] |
Issue 2: Poor Regioselectivity in Direct Carboxylation
| Possible Cause | Troubleshooting Suggestion |
| Formation of the 4-carboxylate isomer | Use sodium hydroxide to favor the formation of the ortho (2-carboxylate) product.[3][4] |
| High reaction temperature favoring the para isomer | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Isomerization at high temperatures | If possible, remove the desired ortho isomer from the reaction mixture as it is formed to prevent potential isomerization to the more stable para isomer at higher temperatures. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Formation of Dihydrofluorene Intermediates (2a and 3a) in the Multi-step Synthesis.
| Entry | Base | Solvent | Temperature (°C) | Ratio (2a:3a) |
| 1 | t-BuOK | Dioxane | 80 | ~1:1 |
| 2 | t-BuOK | Toluene | 80 | ~1:1 |
| 3 | t-BuOK | Dioxane | 50 | 1:3 |
Data adapted from a representative synthesis.[1] Ratios are approximate and may vary.
Table 2: General Influence of Counter-ion on Regioselectivity in the Kolbe-Schmitt Reaction.
| Counter-ion | Predominant Isomer |
| Na+ | ortho-hydroxy carboxylate |
| K+ | para-hydroxy carboxylate |
| Cs+ | para-hydroxy carboxylate |
This table presents a general trend for the Kolbe-Schmitt reaction.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate (Multi-step)
This protocol is a generalized procedure based on reported syntheses.[1]
-
Michael Addition and Robinson Annulation:
-
To a solution of 2-benzylidene-1-indanone (1.0 eq) in dioxane, add ethyl acetoacetate (5.0 eq) and potassium tert-butoxide (1.0 eq).
-
Heat the mixture at 50-80°C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product containing the dihydrofluorene intermediates can be purified by column chromatography or used directly in the next step.
-
-
Aromatization:
-
Dissolve the crude intermediate mixture in dioxane.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq).
-
Heat the mixture at 100°C under an oxygen atmosphere for 24 hours.
-
After cooling, filter the reaction mixture to remove any insoluble solids.
-
Concentrate the filtrate and purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final product.
-
Protocol 2: General Procedure for Direct Carboxylation of this compound (Kolbe-Schmitt Reaction)
This is a generalized protocol and requires optimization for the specific substrate.
-
Phenoxide Formation:
-
Carefully add this compound (1.0 eq) to a solution of sodium hydroxide (1.0 eq) in a minimal amount of water.
-
Remove the water under vacuum at an elevated temperature to obtain the dry sodium 3-fluorenoxide.
-
-
Carboxylation:
-
Place the dry sodium 3-fluorenoxide in a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-100 atm).
-
Heat the autoclave to the desired temperature (e.g., 120-150°C) with stirring for several hours.
-
-
Work-up and Purification:
-
Cool the autoclave to room temperature and slowly vent the CO2.
-
Dissolve the solid product in water and acidify with a mineral acid (e.g., HCl or H2SO4) to precipitate the carboxylic acid isomers.
-
Filter the precipitate, wash with cold water, and dry.
-
Analyze the product mixture (e.g., by HPLC or 1H NMR) to determine the isomer ratio.
-
Purify the desired 3-hydroxy-fluorene-2-carboxylic acid by fractional crystallization or column chromatography.
-
Visualizations
Caption: Workflow for the multi-step synthesis of 3-hydroxy-fluorene-2-carboxylate.
Caption: Decision tree for troubleshooting poor regioselectivity in direct carboxylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [ouci.dntb.gov.ua]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purity Analysis of Synthesized 3-Hydroxyfluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 3-Hydroxyfluorene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing the purity of synthesized this compound?
A1: The most common and robust methods for determining the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC with fluorescence detection is particularly sensitive for quantifying low levels of impurities.[1][2] GC-MS offers high separation efficiency and definitive identification of volatile impurities.[1] NMR spectroscopy provides detailed structural information and is excellent for identifying and quantifying impurities, including isomers and residual solvents.[3][4]
Q2: What are the potential impurities I should look for in my synthesized this compound?
A2: Impurities in synthesized this compound can originate from starting materials, intermediates, byproducts of the reaction, or degradation products.[5][6] Common impurities may include:
-
Unreacted starting materials: Such as 2-benzylideneindan-1-one or ortho-alkynylarylketones, depending on the synthetic route.[7][8]
-
Isomers: Including other hydroxyfluorene isomers (e.g., 2-hydroxyfluorene, 9-hydroxyfluorene).
-
Oxidation products: Such as fluorenone derivatives.[9]
-
Residual solvents: From the reaction or purification steps (e.g., ethyl acetate, chloroform, methanol).[3][10]
-
Byproducts from side reactions: The specific byproducts will depend on the synthetic pathway used.[5]
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: Unexpected peaks in an NMR spectrum can be identified by:
-
Comparing with known spectra: Reference spectra of starting materials, expected intermediates, and common laboratory solvents can help in preliminary identification.[3]
-
Database Searching: Utilize spectral databases to match the chemical shifts of the unknown peaks.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help elucidate the structure of the impurities.
-
Spiking: Add a small amount of a suspected impurity to your sample and re-run the NMR. An increase in the intensity of a specific peak can confirm the identity of that impurity.
Q4: How can I improve the separation of this compound from its impurities in HPLC?
A4: To improve HPLC separation, you can optimize several parameters:
-
Mobile Phase Composition: Adjust the ratio of your solvents (e.g., acetonitrile and water) to alter the elution profile. A gradient elution can often provide better separation than an isocratic one.[9]
-
Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Broad peaks in HPLC chromatogram | Column overloading | Decrease the sample concentration or injection volume. |
| Poor sample solubility | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. | |
| Column degradation | Flush the column or replace it if it's old or has been used with harsh conditions. | |
| Inconsistent retention times in HPLC | Fluctuation in mobile phase composition | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations | Use a column oven to maintain a constant temperature. | |
| Pump malfunction | Check the HPLC pump for leaks or pressure fluctuations. | |
| Extra peaks in GC-MS analysis | Thermal decomposition of the sample | Lower the injector temperature. Ensure the compound is thermally stable for GC analysis.[9] |
| Contamination from the syringe or vial | Clean the syringe thoroughly between injections and use clean vials. | |
| Column bleed | Condition the GC column according to the manufacturer's instructions. | |
| Low purity percentage despite purification | Co-eluting impurity | Optimize the purification method (e.g., change the solvent system in column chromatography, or the mobile phase in preparative HPLC). |
| Inaccurate integration of peaks | Manually review and adjust the peak integration parameters in your chromatography software. | |
| Presence of non-UV active impurities (for HPLC-UV) | Use a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). |
Quantitative Data Summary
Table 1: Purity Analysis Methods for this compound
| Analytical Method | Typical Column/Probe | Common Mobile Phase/Solvent | Detection Method | Typical Detection Limit | Key Advantages |
| HPLC | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | Acetonitrile/Water gradient[9] | Fluorescence (Ex: ~260 nm, Em: ~310 nm) | ~0.03 nmol/L (for 2-hydroxyfluorene)[2][11] | High sensitivity and reproducibility. |
| GC-MS | Capillary column (e.g., HP-5MS) | Helium or Hydrogen carrier gas | Mass Spectrometry (EI mode) | Low pg range[12] | Excellent for separating volatile impurities and providing structural information. |
| ¹H NMR | 5 mm BBO probe | Deuterated Chloroform (CDCl₃) or DMSO-d₆ | 400-600 MHz Spectrometer | Dependent on impurity concentration | Provides detailed structural information and allows for quantification of impurities relative to the main compound. |
Table 2: Common Impurities and their Characteristics
| Impurity | Potential Origin | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Signal |
| 9-Fluorenone | Oxidation of fluorene precursor | 180.20 | 80-83 | Distinct carbonyl peak in IR (~1715 cm⁻¹); characteristic mass spectrum. |
| Fluorene | Incomplete hydroxylation | 166.22 | 116-117 | Shorter retention time in reverse-phase HPLC compared to this compound. |
| 9-Hydroxyfluorene | Isomeric byproduct | 182.22 | 153-154[13] | Different chemical shifts in ¹H NMR, especially for the proton at the 9-position.[4] |
| Ethyl Acetate | Residual solvent | 88.11 | -83.6 | Characteristic peaks in ¹H NMR (~2.05 ppm, ~4.12 ppm, ~1.26 ppm in CDCl₃). |
| Dichloromethane | Residual solvent | 84.93 | -96.7 | Characteristic peak in ¹H NMR (~5.30 ppm in CDCl₃). |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 100 µg/mL stock solution. Further dilute as necessary.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at ~260 nm and emission at ~310 nm.
-
-
Analysis: Run a blank (mobile phase) followed by the sample solution. Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.
Protocol 2: GC-MS Purity Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Inlet: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.
Protocol 3: ¹H NMR Purity Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 5 seconds (to ensure accurate integration for quantification).
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks corresponding to this compound and any identified impurities. The relative molar amounts can be determined from the integration values.
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Simplified synthesis pathway highlighting potential impurity introduction points.
References
- 1. This compound | 6344-67-8 | Benchchem [benchchem.com]
- 2. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound CAS#: 6344-67-8 [m.chemicalbook.com]
- 11. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. 9-羟基芴 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of Continuous Flow Synthesis for Pharmaceutical Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of reactor clogging and how can I prevent it?
A1: Reactor clogging is a frequent issue in continuous flow synthesis, often caused by the precipitation of starting materials, intermediates, products, or byproducts.[1][2][3] Several strategies can be employed to prevent blockages:
-
Solvent Selection: Choose a solvent system where all components remain in solution under the reaction conditions.[3]
-
Temperature Control: Precisely controlling the temperature can prevent precipitation caused by changes in solubility.
-
Back Pressure Regulation: Applying back pressure can keep reagents and products in a single phase, even above their atmospheric boiling points.[4]
-
Ultrasonication: Applying ultrasound can help to break up solid particles and prevent them from agglomerating and causing blockages.[3]
-
Reactor Design: Employing reactors with larger channel diameters or specific designs that can handle solids, such as packed-bed reactors, can be beneficial.[1] However, be aware that packed-bed reactors can present their own challenges with temperature control during scale-up.[5]
-
Liquid-Walled Reactors: These novel reactors use an immiscible liquid as the reactor wall, preventing solid adhesion and clogging.[6]
Q2: My reaction is not reaching the expected conversion. What are the likely causes and how can I troubleshoot this?
A2: Low conversion can stem from several factors related to reaction kinetics and reactor performance.
-
Insufficient Residence Time: The time the reactants spend in the heated zone of the reactor may be too short for the reaction to go to completion.[7] Increasing the reactor volume or decreasing the flow rate will increase the residence time.
-
Inadequate Mixing: Poor mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate.[8][9] The use of static mixers or reactors with designs that promote chaotic advection can improve mixing.[1][10]
-
Incorrect Temperature: The actual reaction temperature may be lower than the setpoint. It's crucial to measure the internal temperature of the reactor if possible.
-
Catalyst Deactivation: In catalyzed reactions, the catalyst may lose activity over time. This can be diagnosed by monitoring the conversion over a prolonged run.
Q3: How can I effectively scale up my optimized lab-scale continuous flow process?
A3: Scaling up from the lab to production level presents several challenges.[11][12] A key consideration is moving from a single-channel microreactor to a system with higher throughput. This is often achieved by "numbering up" or "scaling out," where multiple microreactors are run in parallel.[11] This approach helps to maintain the high surface-area-to-volume ratio and efficient heat and mass transfer characteristics of the microreactor.[8][11] Directly increasing the channel dimensions ("scaling up") can lead to challenges in maintaining optimal heat and mass transfer.[12]
Q4: What is Process Analytical Technology (PAT) and how can it help me optimize my continuous flow synthesis?
A4: Process Analytical Technology (PAT) involves the use of inline, online, or at-line analytical tools to monitor and control a manufacturing process in real-time.[13][14] In continuous flow synthesis, PAT is invaluable for rapid process understanding and optimization.[15][16] Common PAT tools include:
-
FTIR and Raman Spectroscopy: Provide real-time information on reactant consumption and product formation, allowing for the determination of reaction kinetics.[13][17]
-
Online HPLC and UPLC-MS: Enable real-time analysis of the reaction mixture, providing quantitative data on conversion, yield, and impurity profiles.[15]
-
Flow NMR: Offers detailed structural information about the species in the reaction mixture as it flows through the system.[15]
By providing continuous data, PAT allows for faster optimization of reaction conditions such as temperature, pressure, and residence time, leading to improved yield and purity.[13][17]
Troubleshooting Guides
Issue 1: Reactor Clogging
This guide provides a systematic approach to diagnosing and resolving reactor clogging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactor clogging.
Issue 2: Low Reaction Conversion
This guide outlines steps to diagnose and improve low reaction conversion in a continuous flow system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation
Table 1: General Starting Parameters for Optimization of Continuous Flow Synthesis
| Parameter | Typical Range | Key Considerations |
| Temperature (°C) | Ambient to 300+[18][19] | Reaction kinetics, solubility, solvent boiling point.[4] |
| Pressure (bar) | 1 to 200+[18][19] | Maintain single phase, enhance gas solubility, influence reaction equilibrium.[4] |
| Residence Time | Seconds to hours[7] | Reaction kinetics, throughput.[7] |
| Reactant Concentration (M) | 0.1 to 2.0 | Solubility, reaction rate, potential for precipitation. |
| Flow Rate (mL/min) | 0.01 to 100 | Residence time, mixing efficiency, throughput. |
Table 2: Comparison of Common Reactor Types in Continuous Flow Synthesis
| Reactor Type | Advantages | Disadvantages | Typical Applications |
| Microreactor (Single Channel) | Excellent heat and mass transfer, precise temperature control.[1][8] | Prone to clogging, low throughput.[1] | Lab-scale optimization, reactions with fast kinetics. |
| Packed-Bed Reactor | Can handle solid catalysts or scavengers.[1] | Potential for channeling, pressure drop, and temperature gradients.[5] | Heterogeneously catalyzed reactions. |
| Continuous Stirred-Tank Reactor (CSTR) | Excellent mixing, can handle solids.[1] | Broad residence time distribution.[20] | Reactions where perfect mixing is crucial. |
| Tubular Reactor (larger diameter) | Higher throughput than microreactors. | Less efficient heat and mass transfer compared to microreactors.[12] | Scale-up of well-characterized reactions. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization in a Continuous Flow System
-
System Assembly: Assemble the continuous flow system, including pumps, reactor, back-pressure regulator, and collection vessel.[21][22] A schematic of a basic setup is shown below.
-
Leak Check: Pressurize the system with solvent to ensure there are no leaks.
-
Temperature Equilibration: Set the desired temperature for the reactor and allow the system to equilibrate.
-
Reagent Introduction: Pump the reactant solutions at the desired flow rates into the reactor.
-
Steady State: Allow the system to reach a steady state, which is typically 3-5 times the residence time. This can be monitored in real-time using PAT.[13]
-
Sample Collection: Collect a sample of the reaction output for analysis.
-
Parameter Variation: Vary one parameter at a time (e.g., temperature, flow rate, reactant concentration) and repeat steps 4-6 to determine the optimal conditions.
-
Data Analysis: Analyze the collected samples to determine conversion, yield, and purity for each set of conditions.
Experimental Workflow Diagram:
Caption: General workflow for reaction optimization.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. sci-hub.se [sci-hub.se]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. equilibar.com [equilibar.com]
- 5. Towards continuous flow manufacturing of active pharmaceutical ingredients in Africa: a perspective - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mt.com [mt.com]
- 15. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. freactor.com [freactor.com]
- 21. researchgate.net [researchgate.net]
- 22. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Chromatographic Separation of Fluorene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chromatographic separation of fluorene isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of fluorene isomers.
Issue 1: Poor Resolution Between Positional Isomers in Reversed-Phase HPLC
Question: My HPLC chromatogram shows poor resolution or co-elution of substituted fluorene positional isomers on a C18 column. How can I improve the separation?
Answer:
Poor resolution of positional isomers on standard C18 columns is a common challenge due to their similar hydrophobicity. Here are several strategies to improve separation:
-
Stationary Phase Selection:
-
Pentafluorophenyl (PFP) Columns: PFP phases offer alternative selectivity mechanisms beyond hydrophobicity, including dipole-dipole, π-π, and ion-exchange interactions. These can be highly effective for separating halogenated and aromatic positional isomers.[1][2][3][4]
-
Phenyl-Hexyl Columns: These columns also provide π-π interactions, which can enhance selectivity for aromatic compounds like fluorene isomers.
-
Biphenyl Columns: Biphenyl phases offer unique selectivity for aromatic and moderately polar analytes and can increase the resolution of structural isomers, particularly when using methanol in the mobile phase.[5]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching the organic modifier in your mobile phase can significantly alter selectivity.
-
Acetonitrile vs. Methanol: Acetonitrile can minimize π-π interactions, while methanol can maximize them. Experimenting with both, or mixtures of the two, can help resolve closely eluting peaks.
-
-
Additives: The addition of small amounts of additives can improve peak shape and resolution.
-
-
Temperature:
-
Lowering the column temperature can sometimes improve the separation of isomers.[7]
-
Experimental Protocol: HPLC Separation of Bromofluorene Isomers
This protocol provides a starting point for the separation of brominated fluorene isomers.
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[8] |
| Detection | UV-Vis |
| Application | Suitable for analytical and preparative separation of impurities. |
Issue 2: Peak Tailing of Basic Fluorene Derivatives in HPLC
Question: I am observing significant peak tailing for my basic fluorene-containing compounds on a silica-based C18 column. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica stationary phase. Here are troubleshooting steps to mitigate this issue:
-
Mobile Phase pH Adjustment:
-
Increase pH: For basic compounds, increasing the mobile phase pH can neutralize the analyte, reducing its interaction with silanol groups. However, be mindful of the column's pH stability range.
-
Low pH with an Acidic Modifier: Using a mobile phase with a low pH (e.g., with formic or acetic acid) will protonate the basic analyte and also suppress the ionization of the silanol groups, which can reduce tailing.
-
-
Use of an End-Capped Column:
-
End-capped columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.
-
-
Increase Buffer Concentration:
-
A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.
-
-
Lower Sample Load:
-
Injecting a smaller amount of the sample can sometimes reduce tailing if the column is being overloaded.
-
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Issue 3: Difficulty in Separating Chiral Fluorene Isomers
Question: I am unable to separate the enantiomers of my chiral fluorene derivative using standard reversed-phase HPLC. What should I do?
Answer:
The separation of enantiomers requires a chiral environment. This can be achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. For most applications, CSPs are the preferred method.
-
Chiral Stationary Phases (CSPs):
-
Supercritical Fluid Chromatography (SFC):
-
Method Development for Chiral Separations:
-
Screening: A common approach is to screen a set of different chiral columns with various mobile phases to find the best initial separation conditions.
-
Mobile Phase: For normal-phase chiral chromatography, mixtures of a non-polar solvent (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are typically used. For SFC, carbon dioxide is the main mobile phase component, modified with an alcohol.
-
Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.
-
Experimental Protocol: Chiral SFC Screening
This protocol provides a general approach for screening chiral columns for the separation of fluorene enantiomers.
| Parameter | Condition |
| Columns | Screen a selection of polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H). |
| Mobile Phase | Supercritical CO2 with a gradient of an alcohol modifier (e.g., methanol or ethanol). |
| Flow Rate | Typically 2-4 mL/min. |
| Backpressure | 100-150 bar. |
| Temperature | 35-40 °C. |
| Detection | UV-Vis. |
Logical Relationship for Chiral Method Development
Caption: Logical workflow for chiral method development.
Frequently Asked Questions (FAQs)
Q1: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to separate fluorene isomers?
A1: Yes, GC-MS is a viable technique for the analysis of fluorene and its isomers, particularly for volatile and thermally stable derivatives. The separation is typically achieved on a capillary column, and the mass spectrometer provides structural information for identification. For isomeric compounds that are not easily distinguished by their mass spectra, chromatographic separation is crucial. The choice of the stationary phase is important for resolving isomers. A 5% phenyl polymethylsiloxane fused-silica capillary column is a common choice for this type of analysis.
Q2: What are the advantages of using Supercritical Fluid Chromatography (SFC) for fluorene isomer separations?
A2: SFC offers several advantages for the separation of fluorene isomers, especially for chiral separations:
-
High Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC.[12]
-
Reduced Solvent Consumption: The primary mobile phase is compressed carbon dioxide, which is more environmentally friendly and less costly than organic solvents.
-
Ideal for Preparative Separations: The ease of removing CO2 from the collected fractions makes SFC an excellent choice for preparative-scale purification of isomers.
Q3: How does temperature affect the separation of fluorene isomers?
A3: Column temperature can have a significant impact on the selectivity of the separation. While higher temperatures generally lead to shorter retention times and can improve peak efficiency, for isomer separations, lower temperatures can sometimes enhance resolution.[7] It is an important parameter to optimize during method development, and maintaining a consistent temperature is crucial for reproducible results.
Q4: My baseline is noisy. What could be the cause and how can I fix it?
A4: A noisy baseline in HPLC can be caused by several factors:
-
Air Bubbles: Ensure your mobile phase is properly degassed.
-
Contaminated Mobile Phase: Use high-purity solvents and filter them before use.
-
Pump Issues: Check for leaks in the pump and ensure the seals are in good condition.
-
Detector Problems: The detector lamp may be failing, or the flow cell could be contaminated.
Q5: What is a good starting point for developing an HPLC method for a new set of fluorene isomers?
A5: A good starting point would be to use a reversed-phase C18 or PFP column with a simple gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Detection: Use a UV detector at a wavelength where your fluorene isomers have good absorbance.
From this initial run, you can assess the retention behavior and selectivity and then begin to optimize the stationary phase, mobile phase composition, gradient slope, and temperature to achieve the desired resolution.
References
- 1. analytical-sales.com [analytical-sales.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Fluorene, 9-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. shimadzu.com [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Navigating the Solubility Maze of 3-Hydroxyfluorene: A Technical Guide
For researchers, scientists, and drug development professionals, the promising therapeutic potential of 3-Hydroxyfluorene is often met with a significant experimental hurdle: its limited solubility. This technical support center provides a comprehensive resource to address and overcome the solubility challenges of this compound, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene.[1] It is a crystalline solid, often appearing as a white to pale yellow powder.[2] Its chemical structure, characterized by a fluorene backbone with a hydroxyl group, contributes to its hydrophobic nature and consequently, low solubility in aqueous solutions. This poses a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for uniform delivery and cellular uptake.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits solubility in a range of organic solvents. It is reported to be slightly soluble in chloroform, ethyl acetate, and methanol. For bioassays, dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.[2] Compatibility has also been noted with n-hexane, pyridine, acetonitrile, and methylene chloride.[2]
Q3: What is the predicted water solubility of this compound?
A3: The predicted water solubility of this compound is very low, estimated to be around 0.053 g/L. This inherent insolubility in aqueous media is the primary reason researchers must employ specific strategies to prepare solutions for biological experiments.
Troubleshooting Guide: Addressing Common Solubility Issues
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) | The concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the hydrophobic compound in the final aqueous solution. | - Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).- Stepwise dilution: Dilute the stock solution in your aqueous medium in a stepwise manner, rather than a single large dilution. This gradual change in solvent polarity can help prevent precipitation.- Final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is kept as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Compound does not fully dissolve in the chosen organic solvent | The concentration of this compound exceeds its solubility limit in the selected solvent at room temperature. | - Gentle warming: Gently warm the solution in a water bath (e.g., 37°C) to increase solubility.[4] Avoid excessive heat which could degrade the compound.- Sonication: Use a sonicator to aid in the dissolution process.[4] - Try an alternative solvent: If solubility remains an issue, consider trying a different compatible organic solvent from the list provided in the data table below. |
| Inconsistent experimental results | Poor solubility leading to non-homogenous solutions and inaccurate dosing. | - Visual inspection: Always visually inspect your solutions for any signs of precipitation before use. If precipitates are present, do not proceed with the experiment.- Fresh preparations: Prepare fresh dilutions from your stock solution for each experiment to ensure consistency. |
Data Presentation: Solubility of this compound
The following table summarizes the known and predicted solubility of this compound in various solvents. Please note that quantitative data is limited, and the qualitative descriptions are based on available literature.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Water | Predicted: 0.053 g/L | Very Low / Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | [2] |
| Ethanol | Data not available | Slightly Soluble | |
| Methanol | Data not available | Slightly Soluble | |
| Chloroform | Data not available | Slightly Soluble | |
| Ethyl Acetate | Data not available | Slightly Soluble | |
| n-Hexane | Data not available | Compatible | [2] |
| Pyridine | Data not available | Compatible | [2] |
| Acetonitrile | Data not available | Compatible | [2] |
| Methylene Chloride | Data not available | Compatible | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous experimental media.
Materials:
-
This compound (MW: 182.22 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Methodology:
-
Weigh out 1.822 mg of this compound and place it into a sterile microcentrifuge tube or glass vial.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Objective: To prepare a final working concentration of this compound in cell culture medium from a DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Gently mix the working solution by pipetting up and down.
-
Ensure the final concentration of DMSO in the working solution is below 0.5%.
-
Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.
-
Use the prepared working solutions immediately for your experiments.
Mandatory Visualizations
Experimental Workflow: Preparing this compound for Cell-Based Assays
References
Minimizing degradation of 3-Hydroxyfluorene during sample preparation
Technical Support Center: 3-Hydroxyfluorene
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: As a phenolic and hydroxylated polycyclic aromatic hydrocarbon (PAH), this compound is primarily susceptible to:
-
Oxidation: This is the most common degradation pathway, initiated by exposure to light, heat, oxygen, and the presence of metal ions.[1][2] The hydroxyl group makes the molecule particularly vulnerable to oxidative reactions, which can lead to the formation of quinones and other oxygenated derivatives.[3]
-
pH Instability: Phenolic compounds, including this compound, can be unstable in neutral to alkaline conditions.[4][5][6] In such environments, the hydroxyl group can deprotonate, increasing the molecule's susceptibility to oxidation.
-
Microbial Degradation: If samples are not properly stored, microorganisms can metabolize fluorene and its derivatives.[7][8][9][10][11]
Q2: How can I prevent the oxidation of this compound in my samples?
A2: To minimize oxidation, consider the following preventative measures:
-
Use of Antioxidants: The addition of antioxidants to your solvents and sample matrices can effectively quench reactive oxygen species. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).[4]
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere, such as nitrogen or argon, to reduce exposure to oxygen.
-
Light Protection: Use amber glassware or vials wrapped in aluminum foil to protect the sample from light, which can catalyze photo-oxidation.[1]
-
Temperature Control: Keep samples cool throughout the preparation process by using ice baths or refrigerated centrifuges to slow down the rate of oxidative reactions.[4]
Q3: What is the optimal pH for storing and processing samples containing this compound?
A3: To ensure the stability of this compound, it is recommended to maintain a slightly acidic pH (around 4-6) during extraction and storage.[4][5] Alkaline conditions should be strictly avoided as they promote the deprotonation of the phenolic hydroxyl group, leading to increased susceptibility to oxidation.
Q4: Are there any specific solvents I should use or avoid during sample preparation?
A4: The choice of solvent can impact the stability of this compound.
-
Recommended Solvents: High-purity, degassed solvents such as methanol, acetonitrile, and dichloromethane are generally suitable for extraction and analysis.
-
Solvents to Use with Caution: Avoid using solvents that may contain peroxides (e.g., older ethers) as these can initiate oxidation. Always use freshly opened or properly stored high-purity solvents.
Q5: How should I store my samples and standards to minimize degradation?
A5: Proper storage is critical for maintaining the integrity of this compound.
-
Short-Term Storage: For short periods (up to 24-48 hours), store samples and stock solutions in a refrigerator at 2-8°C in tightly sealed, light-protected containers.
-
Long-Term Storage: For long-term storage, samples should be kept in a freezer at -20°C or, ideally, at -80°C. Before analysis, allow samples to thaw slowly and come to room temperature to prevent condensation.
Q6: What are the visual or analytical signs of this compound degradation?
A6: Degradation of this compound can be indicated by:
-
Color Change: A noticeable change in the color of the sample solution (e.g., turning yellow or brown) can be a sign of oxidation.
-
Chromatographic Profile: In chromatographic analyses (e.g., HPLC, GC), degradation may appear as a decrease in the peak area of this compound, the appearance of new, unidentified peaks, or a distorted peak shape.
Q7: Is derivatization necessary for the analysis of this compound?
A7: For gas chromatography (GC) analysis, derivatization is often required to increase the volatility and thermal stability of hydroxylated PAHs like this compound.[12][13] Common derivatizing agents include silylating reagents like BSTFA or MTBSTFA.[14][15] For liquid chromatography (LC) analysis, derivatization is typically not necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Oxidation during sample processing. | - Add an antioxidant (e.g., 0.1% ascorbic acid) to extraction solvents.[4]- Purge solvents with nitrogen before use.- Work under dim light and use amber vials.[1]- Keep samples on ice throughout the procedure.[4] |
| Degradation due to inappropriate pH. | - Adjust the sample pH to a slightly acidic range (4-6) before extraction.[5] | |
| Adsorption to labware. | - Silanize glassware to minimize active sites for adsorption.- Use polypropylene or other inert plasticware where appropriate. | |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | - Prepare a fresh standard of this compound for comparison.- Employ milder extraction conditions (e.g., lower temperature, shorter extraction time).- Analyze a sample immediately after preparation and compare it to one that has been stored. |
| Inconsistent Results Between Replicates | Variable degradation due to inconsistent workflow. | - Standardize all sample preparation steps, including timing, temperature, and light exposure.- Prepare and process all samples in a single batch whenever possible. |
| Poor Peak Shape in Chromatography | Interaction with active sites in the analytical column. | - Use a column specifically designed for the analysis of phenolic compounds.- Ensure the mobile phase is at an appropriate pH to maintain the neutral form of this compound. |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of this compound with Minimized Degradation
This protocol provides a general guideline for the extraction of this compound from aqueous samples. Optimization may be required for specific sample matrices.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade), degassed
-
Deionized water, adjusted to pH 4 with acetic acid
-
Elution solvent (e.g., Methanol or Acetonitrile with 0.1% ascorbic acid), degassed
-
Nitrogen gas source
-
Amber collection vials
Procedure:
-
Sample Pre-treatment:
-
Adjust the aqueous sample to pH 4-6 using a suitable acid (e.g., acetic acid).
-
If the sample contains particulates, centrifuge or filter it through a 0.45 µm filter.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of the elution solvent.
-
Equilibrate the cartridge with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 5 mL of pH 4 deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of pH 4 deionized water to remove interfering polar compounds.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen for 10-15 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of the elution solvent (containing antioxidant) into an amber collection vial.
-
-
Concentration:
-
If necessary, concentrate the eluate under a gentle stream of nitrogen in a warm water bath (not exceeding 40°C).
-
Reconstitute the sample in a suitable solvent for analysis.
-
Visualizations
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Troubleshooting flowchart for low recovery of this compound.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 10. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formation of polycyclic aromatic hydrocarbon oxidation products in α-pinene secondary organic aerosol particles formed through ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing sensitivity of 3-Hydroxyfluorene detection in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 3-Hydroxyfluorene detection in complex biological samples such as urine and plasma.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for detecting this compound in biological samples?
A1: The most common and robust methods are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-FD is often preferred for its sensitivity and selectivity for fluorescent compounds like this compound, while GC-MS provides high specificity and is excellent for confirming the identity of the analyte.
Q2: My this compound standard is detectable, but I can't see it in my processed samples. What are the likely causes?
A2: This issue can arise from several factors:
-
Analyte Conjugation: In biological systems, this compound is often present as glucuronide or sulfate conjugates, which are not directly detectable by standard methods. An enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is crucial to cleave these conjugates and release the free this compound.
-
Inefficient Extraction: The solid-phase extraction (SPE) step may not be optimized. Ensure the SPE cartridge is appropriate for polycyclic aromatic hydrocarbons (PAHs) (e.g., C18), and that the conditioning, loading, washing, and elution solvents are correct. Low recovery can be a significant issue.[1]
-
Matrix Effects: Complex biological matrices can suppress the signal. Improving the sample clean-up process or adjusting the chromatographic conditions can help mitigate this. Using a deuterated internal standard can also help correct for matrix-induced signal suppression.
Q3: Why is my recovery rate for this compound so low and inconsistent?
A3: Low and variable recovery is a common challenge. Consider the following to improve your solid-phase extraction (SPE) protocol:
-
SPE Sorbent Choice: Polymeric sorbents can offer better recovery for a broad range of PAH metabolites compared to traditional silica-based sorbents.[1]
-
Elution Solvent: The choice of elution solvent is critical. While acetonitrile is common, some studies have shown that methanol can significantly improve the recovery of certain hydroxylated PAHs.[1]
-
Sample Pre-treatment: Diluting the sample with a small amount of an organic solvent like methanol before loading it onto the SPE cartridge can improve the interaction between the analyte and the sorbent, leading to better retention and recovery.[1]
-
Drying Step: An excessive flow of nitrogen during the drying step can lead to the loss of semi-volatile analytes. Optimize the drying time and gas flow to ensure the removal of the washing solvent without losing the analyte.
Q4: What is the benefit of using a derivatization agent in GC-MS analysis of this compound?
A4: Derivatization is a key step in preparing this compound for GC-MS analysis. The hydroxyl group makes the molecule polar and less volatile, which is not ideal for gas chromatography. A silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is used to replace the acidic hydrogen on the hydroxyl group with a non-polar silyl group.[2][3] This process increases the analyte's volatility and thermal stability, resulting in better chromatographic peak shape and improved sensitivity.[3]
Troubleshooting Guides
HPLC-FD Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | 1. Enzymatic hydrolysis was incomplete or failed. 2. Poor recovery from Solid-Phase Extraction (SPE). 3. Incorrect fluorescence detector settings (excitation/emission wavelengths). 4. Analyte degradation. | 1. Verify the activity of the β-glucuronidase/arylsulfatase enzyme. Ensure optimal pH and temperature during incubation. 2. Optimize the SPE method: check sorbent type, solvent volumes, and pH. Consider using a different elution solvent (e.g., methanol instead of acetonitrile).[1] 3. Check the literature for the optimal excitation and emission wavelengths for this compound and ensure your detector is set accordingly. 4. Prepare fresh standards and samples. Protect samples from light. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Column contamination or degradation. 4. Interference from matrix components. | 1. Dilute the sample or inject a smaller volume. 2. Reconstitute the final extract in the initial mobile phase. 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 4. Improve the sample clean-up procedure (e.g., optimize the wash steps in your SPE protocol). |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leak. 4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 4. Increase the column equilibration time between injections. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Incomplete derivatization. 2. Analyte loss during sample evaporation or transfer. 3. Active sites in the GC inlet or column. 4. Incorrect MS settings (e.g., ion source temperature, electron energy). | 1. Optimize the derivatization reaction (time, temperature, reagent amount). Ensure the sample extract is completely dry before adding the derivatizing agent. 2. Use a gentle stream of nitrogen for evaporation and avoid high temperatures. Use silanized vials to minimize adsorption to glass surfaces. 3. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 4. Tune the mass spectrometer and optimize source parameters for your target analyte. |
| Split or Tailing Peaks | 1. Poor injection technique or inlet discrimination. 2. Co-elution with an interfering compound. 3. Column contamination. 4. Derivatization byproducts. | 1. Use a deactivated inlet liner and optimize the injection speed and temperature. 2. Adjust the GC oven temperature program to improve separation. Check for interfering peaks in a blank matrix sample.[4] 3. Bake out the column at the maximum recommended temperature. If that fails, trim the first few centimeters of the column or replace it. 4. Optimize the derivatization reaction to minimize byproducts, or adjust the GC method to separate them from the analyte peak. |
| High Background Noise | 1. Contaminated carrier gas, solvents, or derivatizing agent. 2. Column bleed. 3. Leak in the GC-MS system. 4. Contamination of the ion source. | 1. Use high-purity gas and solvents. Run a blank with just the derivatizing agent to check for impurities. 2. Use a low-bleed column and operate within its recommended temperature range. 3. Perform a leak check on the entire system. 4. Clean the ion source according to the manufacturer's instructions. |
Quantitative Data Summary
The sensitivity and recovery of hydroxylated PAHs can vary significantly depending on the chosen analytical method and the complexity of the sample matrix. The following table summarizes typical performance data from recent studies on urinary OH-PAH analysis.
| Analytical Method | Typical Analytes | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-HRMS | OH-Naphthalenes, OH-Fluorenes, OH-Phenanthrenes, OH-Pyrene | LOD: 2 - 43.5 ng/L | 41 - 70 | [2] |
| Automated SPE-LC-MS/MS | OH-Naphthalene, OH-Fluorene, OH-Phenanthrene, OH-Pyrene | LOD: 7.6 - 20.3 pg/mL | 69 - 111 | [1] |
| SPME-GC-MS/MS | OH-Napthalene, OH-Phenantrene, OH-Pyrene, OH-Benzoanthracene, OH-Benzo[a]pyrene | LOD: 0.28 - 1.87 ng/L | Not Reported | [3] |
| HPLC-FD (for 2-OH-Fluorene) | 2-Hydroxyfluorene | LOD: 0.03 nmol/L | Not Reported | [5] |
Experimental Protocols
Protocol 1: HPLC-FD Analysis of this compound in Urine
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass tube.
-
Add 50 µL of an internal standard solution (e.g., a ¹³C-labeled this compound).
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.5).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex mix and incubate in a water bath at 37°C for at least 16 hours (overnight).[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 or polymeric SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.
-
After incubation, add 175 µL of methanol to the sample, vortex, and centrifuge to pellet any precipitates.[6]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 2 mL of methanol into a clean glass tube.[1]
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Inject 10-20 µL onto the HPLC system.
-
-
HPLC-FD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Set excitation and emission wavelengths appropriate for this compound (check standard for optimal values).
-
Protocol 2: GC-MS Analysis of this compound in Urine
-
Sample Preparation and SPE:
-
Follow steps 1 and 2 from the HPLC-FD protocol.
-
-
Derivatization:
-
Evaporate the SPE eluate to complete dryness under nitrogen. It is critical that no water remains.
-
Add 50 µL of a silylating agent (e.g., MTBSTFA) and 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 1 hour.[3]
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
GC-MS Conditions:
-
Inlet: Splitless mode, 280°C.
-
Column: Low-bleed 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
-
-
Visualizations
References
- 1. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Hydroxyfluorene and 2-Hydroxyfluorene for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and toxicological profiles of 3-Hydroxyfluorene and 2-Hydroxyfluorene, providing essential data for researchers in the fields of environmental science, toxicology, and pharmacology.
Introduction
This compound and 2-Hydroxyfluorene are hydroxylated metabolites of fluorene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. As metabolites, they play a crucial role in the biological activity and toxicological outcomes associated with fluorene exposure. Understanding the distinct characteristics of these two isomers is vital for assessing their potential as biomarkers of exposure, their roles in disease pathogenesis, and their potential for therapeutic applications. This guide provides a comprehensive comparative analysis of this compound and 2-Hydroxyfluorene, supported by experimental data and detailed protocols.
Physicochemical Properties
The seemingly minor difference in the position of the hydroxyl group on the fluorene backbone results in notable variations in the physicochemical properties of this compound and 2-Hydroxyfluorene. These differences can influence their biological fate, including absorption, distribution, metabolism, and excretion, as well as their interaction with biological targets.
| Property | This compound | 2-Hydroxyfluorene |
| Molecular Formula | C₁₃H₁₀O | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol |
| CAS Number | 6344-67-8 | 2443-58-5 |
| Melting Point | 138-140 °C[1] | 167-169 °C[2] |
| Appearance | White to Pale Red Solid[1] | Tan powder[3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[1] | Does not mix well with water[3] |
Comparative Biological Activities
The biological activities of this compound and 2-Hydroxyfluorene have been a subject of interest, particularly concerning their endocrine-disrupting potential and inflammatory effects.
Estrogenic Activity
Experimental evidence suggests a significant difference in the estrogenic potential of the two isomers. A yeast two-hybrid assay designed to assess human estrogen receptor alpha (hERα) activity revealed that 2-Hydroxyfluorene exhibits notable estrogenic activity . In contrast, This compound demonstrated only weak estrogenic activity in the same assay system. This difference in activity highlights the stereo-specificity of the estrogen receptor and suggests that 2-Hydroxyfluorene may play a more significant role in the endocrine-disrupting effects of fluorene.
Inflammatory Response
Studies investigating the impact of PAH metabolites on inflammatory markers have provided insights into the potential roles of both this compound and 2-Hydroxyfluorene. One study found that the combined urinary concentration of 2- and this compound was associated with an increased neutrophil-lymphocyte ratio (NLR), a marker of systemic inflammation. This suggests that both isomers may contribute to inflammatory processes in the body.
Comparative Toxicological Profiles
The toxicological assessment of these compounds is crucial for understanding the health risks associated with fluorene exposure.
General Toxicity
Both this compound and 2-Hydroxyfluorene are considered potentially toxic compounds. Information from safety data sheets indicates that 2-Hydroxyfluorene is a skin and eye irritant and may cause respiratory irritation. While specific GHS hazard statements for this compound are not as readily available, its classification as a fluorene derivative suggests that caution should be exercised in its handling.
Mutagenicity
While a direct comparative Ames test for both compounds was not found in the reviewed literature, the mutagenic potential of fluorene derivatives is a recognized concern. The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. Given that both 3- and 2-Hydroxyfluorene are metabolites of a PAH, evaluating their mutagenicity is a critical aspect of their toxicological profile.
Experimental Protocols
To facilitate further research and verification of the findings presented, detailed methodologies for key experiments are provided below.
Estrogen Receptor Alpha Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to the estrogen receptor alpha (ERα).
Materials:
-
Human recombinant ERα
-
[³H]-Estradiol (radioligand)
-
Test compounds (this compound and 2-Hydroxyfluorene)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ERα and [³H]-Estradiol are incubated with increasing concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound and free radioligand are separated using a hydroxylapatite slurry.
-
The amount of bound [³H]-Estradiol is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC₅₀) is determined.
Cytotoxicity Assay (MTT Assay in HepG2 Cells)
This colorimetric assay assesses cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and 2-Hydroxyfluorene for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Ames Test (Bacterial Reverse Mutation Assay)
This assay is used to assess the mutagenic potential of a chemical.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compounds (this compound and 2-Hydroxyfluorene)
-
Positive and negative controls
Procedure:
-
The Salmonella tester strain, the test compound, and (if required) the S9 mix are combined in a test tube.
-
The mixture is pre-incubated and then mixed with molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Logical Relationships
The biological effects of this compound and 2-Hydroxyfluorene are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the general metabolic pathway of fluorene and a simplified representation of a potential signaling cascade leading to an inflammatory response.
Conclusion
This comparative guide consolidates the available data on this compound and 2-Hydroxyfluorene, highlighting their distinct physicochemical properties and biological activities. The stronger estrogenic activity of 2-Hydroxyfluorene compared to its isomer is a key finding with implications for endocrine disruption research. The potential for both compounds to contribute to inflammatory responses warrants further investigation into their specific mechanisms of action. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to fill the existing knowledge gaps, particularly in the areas of cytotoxicity and mutagenicity. A deeper understanding of these fluorene metabolites will ultimately contribute to more accurate risk assessments and the development of potential therapeutic strategies.
References
A Comparative Guide to 3-Hydroxyfluorene and 9-Hydroxyfluorene as PAH Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs), a class of environmental pollutants with carcinogenic and mutagenic properties, is crucial for both toxicological research and the development of targeted therapeutic interventions. Urinary biomarkers of PAH metabolites serve as invaluable tools for non-invasive exposure assessment. Among the various metabolites, hydroxylated derivatives of fluorene have emerged as significant indicators of exposure to this specific PAH. This guide provides a comprehensive comparison of two key fluorene metabolites, 3-hydroxyfluorene (3-OHF) and 9-hydroxyfluorene (9-OHF), as biomarkers of PAH exposure, supported by experimental data and detailed methodologies.
Introduction to Fluorene and its Metabolites
Fluorene is a three-ringed PAH commonly found in coal tar, diesel exhaust, and tobacco smoke. Upon entering the human body, fluorene undergoes metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites that are subsequently conjugated and excreted in urine. The primary hydroxylated metabolites include 2-hydroxyfluorene, this compound, and 9-hydroxyfluorene. The position of hydroxylation on the fluorene molecule can influence the toxicological properties and the utility of the metabolite as a biomarker. This guide focuses on a comparative analysis of 3-OHF and 9-OHF.
Metabolic Pathway of Fluorene
The biotransformation of fluorene in the human body is a complex process involving multiple enzymatic reactions. The following diagram illustrates the principal metabolic pathway leading to the formation of this compound and 9-hydroxyfluorene.
Caption: Metabolic pathway of fluorene to 3- and 9-hydroxyfluorene.
Comparative Analysis of this compound and 9-Hydroxyfluorene
While both 3-OHF and 9-OHF are valid biomarkers of fluorene exposure, their relative abundance and utility can vary depending on the exposure scenario and individual metabolic differences.
| Feature | This compound (3-OHF) | 9-Hydroxyfluorene (9-OHF) | Key Considerations & References |
| Metabolic Formation | Formed through direct aromatic hydroxylation of the fluorene ring by CYP enzymes. | Formed via hydroxylation at the methylene bridge (C9 position), a major initial metabolic step.[1] | The formation of 9-OHF is often a primary and rapid metabolic step. |
| Urinary Concentrations | Generally detected at lower concentrations compared to 2-hydroxyfluorene.[2][3] | Often detected in urine of exposed individuals, though sometimes at lower levels than other isomers in certain populations.[4] | The relative abundance can be influenced by the exposure source and individual genetics (e.g., CYP polymorphisms). Some studies report the sum of 2-, 3-, and 9-hydroxyfluorene due to analytical challenges in separating the isomers.[5] |
| Correlation with Exposure | Urinary levels have been shown to be significantly elevated in smokers compared to non-smokers.[6][7] | Detected in the urine of individuals with occupational exposure to PAHs.[1] | Both biomarkers show a positive correlation with exposure to PAH-containing mixtures like tobacco smoke. |
| Analytical Detection | Can be measured simultaneously with other hydroxy-PAHs using LC-MS/MS or GC-MS.[8] | Can be measured simultaneously with other hydroxy-PAHs using LC-MS/MS or GC-MS.[4] | Chromatographic separation of the different hydroxyfluorene isomers can be challenging and requires optimized analytical methods.[5] |
Experimental Protocols
The following section outlines a general experimental workflow for the simultaneous quantification of this compound and 9-hydroxyfluorene in human urine.
Experimental Workflow Diagram
References
- 1. Identification of various urinary metabolites of fluorene using derivatization solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Urinary polycyclic aromatic hydrocarbon metabolites were associated with short sleep duration and self-reported trouble sleeping in US adults: data from NHANES 2005–2016 study population [frontiersin.org]
- 3. Associations between Urinary Concentrations of Polycyclic Aromatic Hydrocarbons and Overactive Bladder in US Adults: Data from the National Health and Nutrition Examination Survey 2005–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Relevance of Urine Flow Rate and Exposure to Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary polycyclic aromatic hydrocarbon (PAH) metabolite concentrations in three pregnancy cohorts from 7 U.S. study sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary concentrations of monohydroxylated polycyclic aromatic hydrocarbons in adults from the U.S. Population Assessment of Tobacco and Health (PATH) Study Wave 1 (2013–2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of bladder carcinogenesis biomarkers in the urine of traditional cigarette users and e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of multiple isomeric hydroxylated polycyclic aromatic hydrocarbons in urine by using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for Measuring PAH Metabolites
For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbon (PAH) metabolites is crucial for assessing exposure and understanding metabolic pathways. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.
The choice between HPLC and GC-MS for PAH metabolite analysis often depends on the specific metabolites of interest, the required sensitivity, and the available resources. While GC-MS is often considered the gold standard due to its high selectivity and sensitivity, HPLC-FLD offers a cost-effective and robust alternative, particularly for high-throughput screening in large-scale population studies.
Experimental Design: A Cross-Validation Workflow
A typical cross-validation study involves analyzing the same set of samples by both HPLC and GC-MS to directly compare the results. The following workflow outlines the key steps in such a study.
Methodological Deep Dive: Experimental Protocols
Accurate and reproducible results hinge on well-defined experimental protocols. Below are detailed methodologies for sample preparation and instrumental analysis for both HPLC and GC-MS.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To measure the total concentration of PAH metabolites (both free and conjugated), enzymatic hydrolysis is a critical first step.
-
Extraction: Solid-Phase Extraction (SPE) is a commonly used and efficient method for extracting and concentrating PAH metabolites from the urine matrix.[2][3]
-
The hydrolyzed sample is loaded onto an SPE cartridge (e.g., Strata-X).
-
The cartridge is washed to remove interferences.
-
The PAH metabolites are then eluted with an appropriate organic solvent.
-
GC-MS Analysis Protocol
Gas chromatography-based methods require a derivatization step to convert the polar PAH metabolites into more volatile and thermally stable compounds suitable for GC analysis.[4]
-
Derivatization (Silylation): Silylation is the most common derivatization technique for hydroxylated PAHs.[4]
-
The dried extract is reconstituted in a suitable solvent.
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.[4]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., TG-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[4]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[4]
-
Oven Temperature Program: A temperature gradient is employed to separate the metabolites, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C.[4]
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[5]
-
HPLC-FLD Analysis Protocol
HPLC with fluorescence detection is a powerful technique for the analysis of fluorescent compounds like PAH metabolites.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of PAH metabolites.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Fluorescence Detection: The excitation and emission wavelengths are optimized for each class of PAH metabolites to achieve maximum sensitivity.
-
Performance Comparison: HPLC vs. GC-MS
The following table summarizes the key performance parameters for HPLC-FLD and GC-MS in the analysis of PAH metabolites, based on data from various studies. It is important to note that these values can vary depending on the specific metabolite, matrix, and instrumentation used.
| Performance Parameter | HPLC-FLD | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.02 - 0.07 ng/mL for 2-naphthol and 1-hydroxypyrene[1] | Generally lower, in the range of 1-9 ng/mL for a suite of metabolites[4], and can be in the sub-picogram per mL range with high-resolution MS.[1] | GC-MS, especially with tandem MS, typically offers superior sensitivity.[1] |
| Limit of Quantification (LOQ) | Generally in the sub-nanogram per mL range.[1] | 0.01-0.2 µg/L for various mono- and dihydroxylated PAH metabolites.[2][3] | The lower LOQs of GC-MS make it more suitable for detecting trace levels of metabolites. |
| **Linearity (R²) ** | > 0.99[6] | > 0.99[5] | Both techniques demonstrate excellent linearity over a wide concentration range. |
| Recovery | 78-106% for parent PAHs in sediment.[7] | 87-95% for metabolites in urine.[4] | Both methods can achieve good recoveries with optimized extraction procedures. |
| Sample Throughput | Generally higher due to the absence of a derivatization step. | Lower due to the additional derivatization step and potentially longer run times for complex mixtures.[8] | For large-scale studies, the higher throughput of HPLC can be a significant advantage. |
| Cost | Lower instrument and operational costs.[1] | Higher initial investment and maintenance costs.[1] | HPLC-FLD is a more cost-effective option.[1] |
| Selectivity | Good, but can be susceptible to interference from co-eluting fluorescent compounds.[9][10] | Excellent, especially with MS/MS, which provides high confidence in compound identification.[4] | GC-MS offers higher selectivity and is less prone to false positives.[9][10] |
Signaling Pathways and Logical Relationships
The metabolism of PAHs involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites that can be excreted.
Conclusion
Both HPLC-FLD and GC-MS are powerful and reliable techniques for the quantification of PAH metabolites.
GC-MS stands out for its superior sensitivity and selectivity , making it the method of choice for studies requiring the detection of ultra-trace levels of metabolites and unambiguous compound identification.[4] However, the need for derivatization can increase sample preparation time and complexity.[4]
HPLC-FLD offers a cost-effective, robust, and higher-throughput alternative, making it well-suited for large-scale biomonitoring studies where the expected concentrations of metabolites are within its detection range.[1] While generally selective, the potential for interference from other fluorescent compounds should be considered.[9][10]
Ultimately, the decision to use HPLC-FLD or GC-MS will depend on the specific research question, the target analytes, the required level of sensitivity, and the available budget and resources. For comprehensive studies, a cross-validation approach, as outlined in this guide, can provide the highest level of confidence in the analytical results.
References
- 1. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 9. mdpi.com [mdpi.com]
- 10. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Fluorene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Fluorene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of various fluorene derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: A Tale of Potency and Selectivity
Fluorene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these evaluations. The following table summarizes the IC50 values of several fluorene derivatives against various cancer cell lines.
| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [1] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [1] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 | [1] |
| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5 | [2] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 | [2] |
| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8 | [2] |
| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7 | [2] |
| LSO278 | HCT-116 (Colon Cancer) | 23.4 | [2] |
| LSO278 | MDA-MB-231 (Breast Cancer) | 34.3 | [2] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | HeLa (Cervical Cancer) | >100 µg/mL | [3] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | MG63 (Osteosarcoma) | >100 µg/mL | [3] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Fluorene derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
| Fluorene Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| 9-(phenylcarbamoyloxymino)fluoren | Staphylococcus aureus | >10 | [3] |
| 9-(phenylcarbamoyloxymino)fluoren | Pseudomonas aeruginosa | 10 | [3] |
| 9-(phenylcarbamoyloxymino)fluoren | Candida albicans | 5 | [3] |
| 9-((3-methyl-phenyl)carbamoyloximino)fluoren | Staphylococcus aureus | 10 | [3] |
| 9-((3-methyl-phenyl)carbamoyloximino)fluoren | Pseudomonas aeruginosa | 5 | [3] |
| 9-((3-methyl-phenyl)carbamoyloximino)fluoren | Candida albicans | 1.25 | [3] |
| 9-((3-chloro-phenyl)carbamoyloxymino)fluoren | Staphylococcus aureus | 5 | [3] |
| 9-((3-chloro-phenyl)carbamoyloxymino)fluoren | Pseudomonas aeruginosa | 2.5 | [3] |
| 9-((3-chloro-phenyl)carbamoyloxymino)fluoren | Candida albicans | 2.5 | [3] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | Staphylococcus aureus | 0.156 | [3] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | Pseudomonas aeruginosa | 1.25 | [3] |
| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | Candida albicans | 5 | [3] |
Neuroprotective and Anti-Inflammatory Potential
Beyond their cytotoxic and antimicrobial properties, certain fluorene derivatives exhibit promising neuroprotective and anti-inflammatory activities. These activities are crucial for addressing complex diseases like Alzheimer's and inflammatory disorders.
Neuroprotective Activity
A novel fluorene-based modulator has shown dual inhibition of butyrylcholinesterase (BuChE) and GABA transporters, targets relevant to Alzheimer's disease.[4]
| Fluorene Derivative | Target | IC50 (µM) | Reference |
| Compound 6 | Butyrylcholinesterase (BuChE) | 0.21 | [4] |
| Compound 6 | GABA transporter 1 (GAT1) | 10.96 | [4] |
| Compound 6 | GABA transporter 3 (GAT3) | 7.76 | [4] |
Anti-Inflammatory Activity
The anti-inflammatory potential of novel flurbiprofen derivatives was evaluated by their ability to inhibit albumin denaturation.[5]
| Derivative | Inhibition of Albumin Denaturation IC50 (µmol/L) | Reference |
| Ibuprofen | 395.08 | [5] |
| Flurbiprofen | 339.26 | [5] |
| Flurbiprofen Derivative 1 | 173.74 | [5] |
| Flurbiprofen Derivative 2 | 198.37 | [5] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluorene derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluorene derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways in Anticancer Activity
Certain fluorene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS). This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This guide highlights the multifaceted biological activities of fluorene derivatives, underscoring their potential as lead compounds in drug discovery. The provided data and protocols offer a valuable resource for researchers in the field, facilitating further investigation and development of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 3. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives [mdpi.com]
- 4. Multifunctional, Fluorene-Based Modulator of Cholinergic and GABAergic Neurotransmission as a Novel Drug Candidate for Palliative Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory 3-Hydroxyfluorene Measurements
An Objective Analysis of Methodologies and Performance Data for Researchers, Scientists, and Drug Development Professionals
While no formal inter-laboratory comparison study for 3-hydroxyfluorene is publicly available, this guide provides a comparative summary of its measurement in human urine based on data from various independent scientific studies. This document is intended to offer a baseline for researchers by collating reported concentrations and detailing the analytical methodologies employed for its quantification.
Data Presentation: A Comparative Summary of Urinary this compound Concentrations
The following table summarizes the quantitative measurements of this compound reported in different studies. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methods, and population demographics.
| Study Population | Analytical Method | Mean/Median Concentration (ng/g creatinine) | Reference |
| General Adult Population (U.S.) | LC-MS/MS | Geometric Mean: Not specified for this compound alone, but for ΣOH-fluorene (2- & this compound) in chimney sweeps, a median was reported. | [1] |
| Chimney Sweeps (Male) | LC-MS/MS | Median of ΣOH-fluorene was up to 3 times higher than in controls. | [1] |
| Creosote-Exposed Workers (Male) | LC-MS/MS | Median of ΣOH-fluorene was up to 353 times higher than in controls. | [1] |
| General Population (Non-smokers) | Not specified | Not specified | |
| Smokers | Not specified | Not specified | |
| Occupationally Exposed Workers | GC-MS | Not specified | [2] |
Experimental Protocols
The quantification of this compound in biological matrices, primarily urine, typically involves a multi-step process encompassing sample preparation and instrumental analysis. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
A crucial first step in the analysis of urinary this compound is the deconjugation of its metabolites. In the body, this compound is often conjugated with glucuronic acid or sulfate to increase its water solubility for excretion. To measure the total concentration, these conjugates must be cleaved.
-
Enzymatic Hydrolysis : Urine samples are typically treated with a β-glucuronidase/arylsulfatase enzyme solution.[3] The mixture is buffered to an optimal pH (around 5.0-5.5) and incubated, often overnight, at approximately 37°C to ensure complete hydrolysis.[3]
-
Solid-Phase Extraction (SPE) : Following hydrolysis, the sample is cleaned up and the analyte of interest is concentrated using SPE.[2][3] C18 or polymeric absorbent-based cartridges are commonly used.[3][4] The sample is loaded onto the conditioned cartridge, which retains the this compound while allowing salts and other polar impurities to be washed away. The analyte is then eluted from the cartridge using an organic solvent like methanol or acetonitrile.[3]
Instrumental Analysis
-
Derivatization : Prior to GC-MS analysis, a derivatization step is often required to increase the volatility and thermal stability of this compound.[2][5] This is typically achieved by reacting the extracted analyte with a silylating reagent to form a trimethylsilyl (TMS) derivative.[6]
-
Chromatographic Separation : The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.[2][7]
-
Mass Spectrometric Detection : As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are used for identification and quantification.[2][7] Isotope-labeled internal standards are often used to improve accuracy and precision.[2]
-
Chromatographic Separation : The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][9] The this compound is separated from other components based on its partitioning between the mobile phase (a solvent mixture) and the stationary phase (the column).[9]
-
Mass Spectrometric Detection : The eluent from the LC column is introduced into a tandem mass spectrometer.[8][9] In the first mass analyzer, the parent ion of this compound is selected. It then passes into a collision cell where it is fragmented. The second mass analyzer separates these characteristic fragment ions, which are then detected. This two-stage mass analysis (MS/MS) provides high selectivity and sensitivity for quantification.[8][9]
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflow for the analysis of this compound in urine.
References
- 1. Fluorene exposure among PAH-exposed workers is associated with epigenetic markers related to lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Optoelectronic Properties of Fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fluorene and its derivatives have emerged as a significant class of organic semiconducting materials, demonstrating remarkable potential in a wide array of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Their rigid, planar structure provides excellent thermal stability and high charge carrier mobility, while the versatile functionalization at the C-9 position allows for fine-tuning of their solubility and electronic properties. This guide presents a comparative analysis of the optoelectronic properties of three key fluorene-based polymers: the homopolymer Poly(9,9-dioctylfluorene) (PFO), and the donor-acceptor copolymers Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) and Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (F8TBT).
Comparative Analysis of Optoelectronic Properties
The introduction of electron-accepting units into the polyfluorene backbone significantly modulates the optoelectronic characteristics of the resulting copolymers. This donor-acceptor strategy is a cornerstone of designing materials with tailored energy levels and emission colors.
Poly(9,9-dioctylfluorene) (PFO) is a well-studied blue-emitting polymer. Its optoelectronic properties are primarily dictated by the fluorene monomer.
Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) incorporates the electron-deficient benzothiadiazole (BT) unit. This leads to a significant red-shift in both absorption and emission spectra compared to PFO, resulting in a green-yellow emission. The introduction of the BT unit lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1]
Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (F8TBT) features an even stronger acceptor moiety, with thiophene units flanking the benzothiadiazole core. This extended conjugation and enhanced acceptor strength further red-shift the emission into the orange-red region of the spectrum.
The following table summarizes the key optoelectronic properties of these three fluorene derivatives.
| Property | PFO | F8BT | F8TBT |
| Chemical Structure | |||
| Absorption Max (λabs), Toluene Solution (nm) | ~390 | ~455 | ~480 |
| Emission Max (λem), Toluene Solution (nm) | ~425 | ~535 | ~640 |
| Absorption Max (λabs), Thin Film (nm) | ~393 | ~462 | ~500 |
| Emission Max (λem), Thin Film (nm) | ~440 | ~540 | ~649 |
| Photoluminescence Quantum Yield (PLQY), Film | ~55-70% | ~60-80% | ~30-50% |
| HOMO Energy Level (eV) | -5.8 | -5.9 | -5.4 |
| LUMO Energy Level (eV) | -2.1 | -3.3 | -3.4 |
| Electrochemical Band Gap (eV) | 3.7 | 2.6 | 2.0 |
Note: The values presented are approximate and can vary depending on the specific synthesis method, molecular weight, polydispersity, and measurement conditions.
Structure-Property Relationship
The systematic modification of the polymer backbone from PFO to F8BT and F8TBT provides a clear illustration of the structure-property relationships in conjugated polymers. The introduction and strengthening of the acceptor unit progressively lowers the band gap, leading to a red-shift in the emission color. This is a powerful tool for the rational design of new materials for specific optoelectronic applications.
Experimental Protocols
The characterization of the optoelectronic properties of these fluorene derivatives relies on a suite of standardized experimental techniques.
Synthesis
The synthesis of PFO, F8BT, and F8TBT is typically achieved through palladium-catalyzed cross-coupling reactions, most commonly the Suzuki coupling reaction.[2][3]
General Suzuki Coupling Procedure:
-
Monomer Preparation: The respective dibromo- and diboronic acid or ester monomers of fluorene and the comonomers are synthesized or purchased.
-
Polymerization: The monomers are dissolved in an appropriate organic solvent (e.g., toluene or THF) with a base (e.g., K2CO3 or Na2CO3) and a palladium catalyst (e.g., Pd(PPh3)4).
-
Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period, typically 24-48 hours.
-
Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and purified by Soxhlet extraction to remove catalyst residues and oligomeric impurities.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the electronic absorption properties and estimate the optical band gap of the polymers.
Protocol:
-
Solution Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform or toluene).
-
Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
-
Thin Film Preparation: For solid-state measurements, a thin film of the polymer is deposited onto a quartz substrate via spin-coating or drop-casting.
-
Film Measurement: The absorption spectrum of the thin film is recorded, with a bare quartz substrate as a reference.
-
Band Gap Estimation: The optical band gap (Eg) is estimated from the onset of the absorption edge of the thin film spectrum using the Tauc plot method.
Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to investigate the emission properties of the polymers, including their emission color and photoluminescence quantum yield (PLQY).
Protocol:
-
Sample Preparation: Solutions and thin films are prepared as described for UV-Vis spectroscopy.
-
Measurement: The sample is excited at a wavelength within its absorption band, and the resulting emission spectrum is collected using a spectrofluorometer.
-
PLQY Determination: The PLQY is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate or rhodamine 6G). The integrated emission intensity of the sample is compared to that of the standard, correcting for differences in absorbance at the excitation wavelength.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of the polymers.
Protocol:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared.
-
Working Electrode Preparation: A thin film of the polymer is drop-cast or spin-coated onto a working electrode (e.g., platinum or glassy carbon).
-
Electrochemical Cell: A three-electrode cell is assembled, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly to a set potential and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the optoelectronic properties of fluorene derivatives.
This comprehensive guide provides a comparative overview of the optoelectronic properties of key fluorene derivatives, along with the fundamental experimental protocols for their synthesis and characterization. This information serves as a valuable resource for researchers and scientists working in the field of organic electronics and materials science.
References
- 1. ossila.com [ossila.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Process intensified synthesis of luminescent poly(9,9-dioctylfluorene-alt-benzothiadiazole) and polyvinyl alcohol based shape memory polymeric nanocomposite sensors toward cold chain logistics information monitoring - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Urinary Biomarkers of Smoke Exposure: 3-Hydroxyfluorene in Focus
For Researchers, Scientists, and Drug Development Professionals
The assessment of exposure to tobacco smoke and other combustion-related products is critical in clinical research, drug development, and occupational health. Urinary biomarkers offer a non-invasive method to quantify exposure to harmful constituents. While cotinine and tobacco-specific nitrosamines (TSNAs) are well-established for tobacco smoke, metabolites of polycyclic aromatic hydrocarbons (PAHs), such as 3-hydroxyfluorene, provide a broader window into exposure to combustion products. This guide provides an objective comparison of this compound with other key urinary biomarkers of smoke exposure, supported by experimental data and detailed methodologies.
Comparative Analysis of Urinary Biomarkers
The selection of an appropriate biomarker depends on the specific research question, balancing the need for tobacco-specificity with the desire to measure exposure to a wider range of combustion-derived toxicants. The following table summarizes the key characteristics of this compound, cotinine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), and 1-hydroxypyrene.
| Biomarker | Parent Compound(s) | Half-life | Typical Urinary Concentration in Smokers | Typical Urinary Concentration in Non-Smokers | Specificity for Tobacco Smoke |
| This compound | Fluorene | ~6.1 hours[1][2] | 0.26 - 0.75 µmol/mol creatinine[3] | 0.04 - 0.22 µmol/mol creatinine[3] | Low to Moderate |
| Cotinine | Nicotine | ~16-19 hours | >500 ng/mL[4]; often in the range of 1000-2000 ng/mL[1][2] | <10 ng/mL[2]; passive smokers may have levels up to 50 ng/mL[4] | High |
| NNAL | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | ~10-18 days | Median: 294.0 pg/mL[5] | Median: 0.4 pg/mL[5] | High |
| 1-Hydroxypyrene | Pyrene | ~4-35 hours | 0.25 - 0.96 µmol/mol creatinine[6][7] | 0.12 - 0.24 µmol/mol creatinine[6][8] | Low |
In-Depth Biomarker Profiles
This compound: A metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene, this compound serves as a biomarker for exposure to a class of compounds generated from the incomplete combustion of organic materials, including tobacco.[3] Its relatively short half-life of approximately 6.1 hours reflects recent exposure.[1][2] While levels of this compound are significantly elevated in smokers compared to non-smokers, its utility as a tobacco-specific marker is limited by the ubiquitous nature of PAHs from sources such as vehicle exhaust, grilled foods, and wood smoke.[3]
Cotinine: As the primary metabolite of nicotine, cotinine is the most widely used biomarker for tobacco smoke exposure.[4] Its high specificity to nicotine, a primary component of tobacco, and a half-life of about 16 to 19 hours make it an excellent indicator of recent tobacco use. Urinary cotinine levels can effectively distinguish between active smokers, passive smokers, and non-smokers.[4]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): NNAL and its glucuronide are metabolites of the tobacco-specific nitrosamine NNK, a potent carcinogen.[3] With a long half-life of 10 to 18 days, NNAL provides a measure of cumulative exposure to tobacco-specific carcinogens over a longer period.[9] Its high specificity makes it an invaluable biomarker in studies assessing the carcinogenic risk associated with tobacco use.
1-Hydroxypyrene: A metabolite of pyrene, another PAH, 1-hydroxypyrene is a well-established biomarker of general exposure to combustion products.[6] Similar to this compound, its levels are elevated in smokers but it is not specific to tobacco smoke, with significant contributions from diet and environmental pollution.[6]
Experimental Protocols
Quantification of Urinary this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of urinary PAH metabolites.[10][11]
1. Sample Preparation:
-
Pipette 0.2 mL of urine into a 96-well plate.
-
Add 0.1 mL of ammonium acetate buffer (pH 6.5) and 0.01 mL of β-glucuronidase from E. coli.
-
Incubate the plate at 37°C for 30 minutes to deconjugate the metabolites.[10]
-
Add 0.025 mL of a 50:50 (v/v) water/acetonitrile solution.
-
Spike with 0.025 mL of a deuterium-labeled internal standard solution (e.g., D9-2-OH-Fluorene) to a final concentration of 5 ng/mL.[10]
-
Centrifuge the plate at 3000 rpm for 10 minutes.[10]
2. LC-MS/MS Analysis:
-
Inject 3 µL of the supernatant onto the LC-MS/MS system.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
System: QTRAP6500+ or equivalent.
-
Source: TurboIonSpray.[10]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for the specific precursor and product ion transitions for this compound and its deuterated internal standard.
-
3. Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the results to urinary creatinine levels to account for urine dilution (reported as µg/g creatinine).
Visualizing Pathways and Workflows
Metabolic Activation of Fluorene
Caption: Metabolic pathway of fluorene to hydroxyfluorene metabolites.
Experimental Workflow for Urinary Biomarker Analysis
References
- 1. Relation of urinary cotinine concentrations to cigarette smoking and to exposure to other people's smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]
- 5. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Urinary biomarkers of smokers’ exposure to tobacco smoke constituents in tobacco products assessment: a fit for purpose approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Validating 3-Hydroxyfluorene Quantification with Isotopically Labeled Standards
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, the accurate quantification of biomarkers like 3-Hydroxyfluorene is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superior performance of methods employing isotopically labeled internal standards, particularly through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but mass-shifted, is the gold standard for correcting analytical variability. This approach, known as stable isotope dilution analysis (SIDA), ensures the highest degree of accuracy and precision by compensating for variations in sample preparation, instrument response, and matrix effects.
Performance Comparison: Isotopically Labeled vs. Alternative Standards
The choice of internal standard and analytical technique significantly impacts the reliability of quantification. Here, we compare the performance of an LC-MS/MS method using an isotopically labeled internal standard against an older, yet still utilized, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method.
| Validation Parameter | LC-MS/MS with Isotopically Labeled Standard (e.g., ¹³C-3-Hydroxyfluorene) | HPLC-FLD with Alternative Standard (e.g., Structurally Similar Compound) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Low pg/mL to sub-ng/mL range.[1] | Low to mid ng/mL range.[2] |
| Accuracy (% Bias) | Typically within ±15% (±20% at LOQ). | Can be variable, often within ±20%, but more susceptible to matrix effects. |
| Precision (% RSD) | Intra-day: < 10%Inter-day: < 15% | Intra-day: < 15%Inter-day: < 20% |
| Recovery | High and consistent, as variations are corrected by the co-eluting labeled standard. | Variable and matrix-dependent, as the alternative standard may not behave identically to the analyte during extraction. |
| Specificity | High, based on specific precursor-to-product ion transitions. | Moderate, susceptible to interference from co-eluting fluorescent compounds.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both the recommended and alternative methods for the analysis of hydroxylated PAH metabolites like this compound in urine.
Recommended Method: LC-MS/MS with Isotopically Labeled Internal Standard
This protocol is based on established methods for the quantification of hydroxylated PAH metabolites in biological matrices.[1][3]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard spiking solution containing the isotopically labeled this compound.
-
Add β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites.
-
Incubate the sample to ensure complete hydrolysis.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Quantification: Monitor the specific precursor-to-product ion transitions for both the native this compound and its isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)
This method represents an older approach but can still be used when LC-MS/MS is unavailable.
-
Sample Preparation:
-
Similar to the LC-MS/MS method, perform enzymatic hydrolysis and SPE. An alternative internal standard (e.g., a structurally similar PAH metabolite not expected in the sample) is added at the beginning of the process.
-
-
HPLC-FLD Analysis:
-
Chromatography: Employ a reverse-phase C18 column with a gradient of water and acetonitrile.
-
Detection: Use a fluorescence detector set to the optimal excitation and emission wavelengths for this compound.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Visualizing the Workflow and Validation Logic
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical basis for the superiority of isotopically labeled standards.
Caption: Experimental workflow for this compound quantification using a stable isotope dilution LC-MS/MS method.
Caption: Logical diagram illustrating how isotopically labeled standards correct for analytical variability.
References
- 1. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Hydroxyfluorene: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxyfluorene, a derivative of fluorene.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., PVC), safety glasses, and a lab coat.[1] In case of spills, avoid generating dust and use dry clean-up procedures.[1][2] Dampening the material with water can help prevent dust from becoming airborne.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
II. Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in the disposal process. Based on the available safety data for fluorene and its derivatives, this compound should be treated as a hazardous waste.
| Waste Characterization | Description | Handling and Segregation |
| Physical State | Solid powder. | Collect in a designated, properly labeled, and sealed waste container.[1][2][3] |
| Chemical Class | Aromatic hydrocarbon derivative. | Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3] |
| Hazards | Potential for skin and eye irritation.[4][5] Very toxic to aquatic life with long-lasting effects.[4][6] | Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][3][7] |
III. Disposal Procedure
The recommended disposal method for this compound, based on guidelines for fluorene, is incineration by a licensed disposal company.
Experimental Protocol for Preparing this compound for Disposal:
-
Containerization: Place the this compound waste into a suitable, clearly labeled, and leak-proof container.[1][3] Polyethylene or polypropylene containers are recommended.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound."
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for pick-up by a licensed professional waste disposal service.[2][3][6] The most common method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3][6]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from cleaning the containers should also be collected as hazardous waste. Puncture empty containers to prevent reuse.[1]
IV. Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and waste disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance.
References
Personal protective equipment for handling 3-Hydroxyfluorene
Essential Safety and Handling Guide for 3-Hydroxyfluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.
-
The chemical, physical, and toxicological properties have not been fully investigated.
The following table summarizes the necessary personal protective equipment (PPE) for handling this compound in both solid (powder) and solution forms.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for protection against a variety of chemicals.[1][2] Inspect gloves for tears or defects before use and never reuse disposable gloves.[3] |
| Eyes/Face | Safety goggles or a face shield | Wear chemical safety goggles that provide a complete seal around the eyes.[3] A face shield should be worn over safety goggles when there is a risk of splashing.[4] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn, especially if working with flammable solvents.[3] Ensure the coat is fully buttoned.[4] |
| Respiratory | Fume hood or respirator | Always handle powdered this compound in a certified chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridge is required.[4] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[3] |
Operational Plan for Safe Handling
Following a systematic procedure is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3] Prepare your workspace by laying down disposable bench covers to easily manage spills.[6]
-
Engineering Controls: All weighing and handling of powdered this compound must be conducted in a chemical fume hood or other ventilated enclosure.[5]
-
Weighing and Transfer:
-
Working with Solutions:
-
When dissolving the compound, add the solvent to the solid slowly.
-
If working with volatile solvents, ensure all operations are performed within a fume hood.[3]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Procedures:
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Dispose of solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with institutional and local regulations.
-
Spill Cleanup: In the event of a spill, collect the material using an appropriate absorbent for liquids or by carefully sweeping up solids.[7] All spill cleanup materials must be disposed of as hazardous waste.[8] Avoid generating dust during the cleanup of solid spills.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
